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  • Product: (But-2-yn-1-yloxy)benzene
  • CAS: 13610-09-8

Core Science & Biosynthesis

Foundational

Comprehensive Mass Spectrometry Fragmentation Profiling of (But-2-yn-1-yloxy)benzene: Mechanisms, Kinetics, and Analytical Workflows

Executive Summary (But-2-yn-1-yloxy)benzene, commonly referred to as phenyl 2-butynyl ether, is a highly versatile building block in organic synthesis, frequently utilized in click chemistry, transition-metal-catalyzed c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(But-2-yn-1-yloxy)benzene, commonly referred to as phenyl 2-butynyl ether, is a highly versatile building block in organic synthesis, frequently utilized in click chemistry, transition-metal-catalyzed cross-coupling, and the development of complex pharmacophores. Accurate structural characterization of this molecule via mass spectrometry (MS) requires a deep understanding of its gas-phase ion chemistry. Unlike simple aliphatic ethers, aryl propargyl ethers exhibit complex fragmentation behaviors under standard Electron Ionization (EI) conditions, including direct bond cleavages and intricate electron-impact-induced molecular rearrangements.

This technical guide deconstructs the mass spectrometric fragmentation pattern of (but-2-yn-1-yloxy)benzene, providing causality behind experimental observations, quantitative data summaries, and self-validating analytical protocols designed for rigorous structural verification.

Physicochemical & Structural Context

Before interpreting the mass spectrum, it is critical to establish the baseline physical parameters of the analyte. (But-2-yn-1-yloxy)benzene ( C10​H10​O ) consists of a phenoxy ring conjugated to a 2-butynyl chain.

  • Molecular Formula: C10​H10​O

  • Exact Mass (Monoisotopic): 146.0732 Da

  • Nominal Mass: 146 Da

  • Structural Vulnerabilities: The ether oxygen acts as a primary charge-localization site under EI conditions. The adjacent O-CH 2​ bond is highly susceptible to α -cleavage, while the alkyne moiety facilitates unique cyclization pathways.

Core Fragmentation Mechanisms (EI-MS)

Under standard 70 eV Electron Ionization, the molecule is bombarded with electrons, ejecting an electron to form the radical cation [M]∙+ at m/z 146[1]. The subsequent fragmentation is driven by the thermodynamic stability of the resulting ions and radicals. As an application scientist, I categorize these into three primary pathways:

Pathway A: Direct Heterolytic & Homolytic Cleavages

Charge localization on the ether oxygen weakens the adjacent bonds.

  • Phenoxy Cation Formation (m/z 93): Homolytic cleavage of the O-CH 2​ bond results in the loss of the but-2-ynyl radical ( C4​H5∙​ , 53 Da), leaving the stable phenoxy cation [C6​H5​O]+ .

  • But-2-ynyl Cation Formation (m/z 53): Alternatively, the charge can be retained on the aliphatic fragment, expelling the phenoxy radical ( C6​H5​O∙ , 93 Da) to yield the resonance-stabilized but-2-ynyl cation [C4​H5​]+ .

  • Cyclopentadienyl Cation (m/z 65): The phenoxy cation (m/z 93) characteristically extrudes carbon monoxide (CO, 28 Da) to form the highly stable cyclopentadienyl cation [C5​H5​]+ .

Pathway B: Electron-Impact Induced Claisen Rearrangement

A hallmark of aryl propargyl ethers is their ability to undergo an ortho-Claisen rearrangement in the gas phase prior to fragmentation 2[2]. The molecular ion [M]∙+ (m/z 146) undergoes a sigmatropic rearrangement to form a cyclic chromene-like radical cation intermediate. This intermediate heavily dictates the high-mass fragment ions:

  • Loss of Hydrogen (m/z 145): The rearranged cyclic intermediate easily loses a hydrogen radical to form a fully conjugated chromenyl cation.

  • Loss of Methyl (m/z 131): Cleavage of the terminal methyl group from the original alkyne chain (now part of the cyclic system) yields a stable cation at m/z 131.

Pathway C: Deep Aromatic Fragmentation

High-energy collisions eventually degrade the aromatic ring itself, leading to the formation of the phenyl cation [C6​H5​]+ at m/z 77, which further loses acetylene ( C2​H2​ ) to form the m/z 51 ion[1].

MS_Fragmentation M_ion (But-2-yn-1-yloxy)benzene [M]•+ (m/z 146) Phenoxy Phenoxy Cation [C6H5O]+ (m/z 93) M_ion->Phenoxy - [C4H5]• Alpha Cleavage Butynyl But-2-ynyl Cation [C4H5]+ (m/z 53) M_ion->Butynyl - [C6H5O]• Alpha Cleavage Chromene Chromene Radical Cation Rearrangement (m/z 146) M_ion->Chromene Gas-Phase Claisen Rearrangement Phenyl Phenyl Cation [C6H5]+ (m/z 77) M_ion->Phenyl Deep Fragmentation Cyclopentadienyl Cyclopentadienyl Cation [C5H5]+ (m/z 65) Phenoxy->Cyclopentadienyl - CO (28 Da) Phenoxy->Phenyl - O (16 Da) Loss_H Chromenyl Cation [M-H]+ (m/z 145) Chromene->Loss_H - H• (1 Da) Loss_CH3 [M-CH3]+ (m/z 131) Chromene->Loss_CH3 - CH3• (15 Da)

Caption: Gas-phase EI-MS fragmentation pathways of (but-2-yn-1-yloxy)benzene.

Quantitative Fragmentation Data

The following table summarizes the diagnostic m/z peaks necessary for the positive identification of (but-2-yn-1-yloxy)benzene.

m/z ValueIon TypeFormula / AssignmentMechanistic OriginDiagnostic Significance
146 [M]∙+ [C10​H10​O]∙+ Molecular IonConfirms intact molecular weight.
145 [M−H]+ [C10​H9​O]+ Claisen RearrangementIndicates cyclization to chromenyl cation.
131 [M−CH3​]+ [C9​H7​O]+ Claisen RearrangementLoss of terminal alkyne methyl group.
93 [M−C4​H5​]+ [C6​H5​O]+ α -CleavagePrimary indicator of a phenoxy ether.
77 [M−C4​H5​O]+ [C6​H5​]+ Aromatic CleavageConfirms the presence of a bare phenyl ring.
65 [M−C4​H5​−CO]+ [C5​H5​]+ Secondary CleavageConfirms m/z 93 is a phenoxy species (CO loss).
53 [M−C6​H5​O]+ [C4​H5​]+ α -CleavageConfirms the but-2-ynyl aliphatic chain.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and prevent misidentifying thermal degradation artifacts (which commonly plague alkynes) as genuine MS fragments, the following protocol establishes a self-validating system for GC-EI-MS analysis. For highly complex matrices or low-polarity environments, advanced techniques like3[3] can be employed, but standard EI remains the gold standard for structural fragmentation.

Phase 1: Sample Preparation & Introduction

Causality: Phenyl propargyl ethers can undergo thermal Claisen rearrangement in a hot GC inlet. We must minimize residence time and inlet temperature to ensure the rearrangement observed is strictly electron-impact induced in the MS source, not a thermal artifact[4].

  • Dilution: Dissolve the synthesized (but-2-yn-1-yloxy)benzene in GC-grade dichloromethane (DCM) to a concentration of 10–50 µg/mL.

  • Inlet Configuration: Use a split/splitless injector set to 220°C (keep strictly below 250°C to prevent thermal cyclization). Use a split ratio of 1:20 to ensure a narrow sample band.

  • Column Selection: Utilize a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Logic: Non-polar stationary phases prevent peak tailing of ethers and ensure rapid elution.

Phase 2: GC-MS Acquisition Parameters
  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 mins).

  • Ion Source: Set the EI source temperature to 230°C and the electron energy strictly to 70 eV . Logic: 70 eV is the universally standardized energy that guarantees the reproducibility of the Claisen rearrangement radical pathways[1].

  • Mass Analyzer: Scan range m/z 40 to 200.

Phase 3: Self-Validating Data Interpretation

A protocol is only as good as its internal validation. Apply these checks to the acquired spectrum:

  • Validation Checkpoint 1 (The Precursor): Locate the molecular ion at m/z 146. If the base peak is m/z 146 and no higher masses are present, the intact ether survived the GC inlet.

  • Validation Checkpoint 2 (The Phenoxy Signature): Check the ratio of m/z 93 to m/z 65. The presence of m/z 65 (cyclopentadienyl) strictly validates that m/z 93 is a phenoxy cation (due to the highly specific -28 Da loss of CO). If m/z 93 is present but m/z 65 is absent, suspect an isobaric contaminant.

  • Validation Checkpoint 3 (The Rearrangement Signature): Verify the presence of m/z 131. Direct cleavage cannot easily produce an [M−15] peak from this structure without prior cyclization. Its presence definitively proves the gas-phase Claisen rearrangement occurred, confirming the ortho-unsubstituted aryl propargyl ether topology.

References

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

  • Evidence for an aryl migration during the electron impact induced fragmentation of phenyl propargyl ethers Semantic Scholar URL:[Link][2]

  • Solvent-Assisted Electrospray Ionization for Direct Analysis of Various Compounds from Low/Nonpolar Solvents Analytical Chemistry - ACS Publications URL:[Link][3]

  • Radicals and Mass Spectrometry (MS) Fall 2018 CHEMISTRY 1000 - University of Lethbridge URL:[Link][1]

Sources

Exploratory

Infrared Spectroscopic Profiling of (But-2-yn-1-yloxy)benzene: A Technical Guide for Structural Validation

Executive Summary (But-2-yn-1-yloxy)benzene—frequently referred to as phenyl 2-butynyl ether—is a highly versatile structural motif utilized extensively in complex organic synthesis, transition-metal cross-coupling[1], a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(But-2-yn-1-yloxy)benzene—frequently referred to as phenyl 2-butynyl ether—is a highly versatile structural motif utilized extensively in complex organic synthesis, transition-metal cross-coupling[1], and the development of novel pharmacophores. Accurate structural validation of this molecule using Fourier-Transform Infrared (FTIR) spectroscopy requires a nuanced understanding of its vibrational modes.

This whitepaper provides an in-depth, causality-driven guide to the IR absorption bands of (but-2-yn-1-yloxy)benzene. By deconstructing the molecule's functional groups and establishing a self-validating experimental protocol, this guide serves as an authoritative resource for analytical chemists and drug development professionals.

Structural Deconstruction & Mechanistic Causality

To accurately interpret the IR spectrum of (but-2-yn-1-yloxy)benzene, the molecule must be deconstructed into its three primary vibrational domains. Understanding the causality behind each absorption band is critical for differentiating this compound from potential synthetic impurities or regioisomers.

The Internal Alkyne (C≡C)

Unlike terminal alkynes that exhibit a sharp, intense C–H stretch at ~3300 cm⁻¹, (but-2-yn-1-yloxy)benzene features an internal alkyne (–CH₂–C≡C–CH₃).

  • Causality: IR absorbance intensity is directly proportional to the change in the dipole moment during the vibration. Because the substituents on either side of this triple bond are structurally similar but not identical (a methylene group vs. a methyl group), the alkyne is pseudo-symmetrical. This results in a minimal net change in the dipole moment, causing the C≡C stretch to appear as a characteristically weak band at 2250–2220 cm⁻¹ [2]. If the alkyne were perfectly symmetrical, this band would be entirely IR-inactive.

The Alkyl Aryl Ether Linkage (C–O–C)

The ether oxygen in this molecule bridges an sp³ hybridized carbon and an sp² hybridized aromatic ring.

  • Causality: The lone pairs on the ether oxygen delocalize into the aromatic π-system via resonance. This conjugation increases the bond order (and thus the force constant) of the Aryl–O bond, while simultaneously weakening the Alkyl–O bond. Consequently, the asymmetric Aryl–O–C stretch is shifted to a higher frequency (1250–1220 cm⁻¹ ) compared to standard aliphatic ethers, whereas the symmetric Alkyl–O–C stretch appears lower (1050–1010 cm⁻¹ ).

The Monosubstituted Aromatic Ring

The benzene ring exhibits standard C=C skeletal vibrations, but its out-of-plane (OOP) bending modes are highly diagnostic.

  • Causality: The presence of exactly five adjacent, unhindered aromatic protons allows for highly coupled out-of-plane bending vibrations. This produces two strong, distinct bands at ~750 cm⁻¹ and ~690 cm⁻¹ . The absence or shifting of these specific bands immediately indicates unwanted ring substitution (e.g., para-bromination during derivatization)[1].

Quantitative Data Presentation

The following table summarizes the expected IR absorption profile for (but-2-yn-1-yloxy)benzene, categorized by functional domain and vibrational causality.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural AssignmentCausality / Notes
3060 – 3030 WeakC–H Stretch (sp²)Aromatic RingHigh s-character of sp² carbons increases bond stiffness.
2980 – 2850 ModerateC–H Stretch (sp³)Aliphatic ChainLower force constant than sp² C–H bonds; represents –CH₂ and –CH₃.
2250 – 2220 WeakC≡C StretchInternal AlkynePseudo-symmetry yields a minimal dipole moment change during vibration.
1600, 1585, 1495 Mod–StrongC=C StretchAromatic SkeletalConjugation and ring resonance dictate these specific modes.
1465, 1375 ModerateC–H BendingAliphatic ChainScissoring (–CH₂) and umbrella (–CH₃) deformation modes.
1250 – 1220 StrongC–O–C Asym. StretchAryl–O LinkageResonance with the ring increases the Ar–O force constant.
1050 – 1010 Mod–StrongC–O–C Sym. StretchAlkyl–O LinkageStandard single-bond ether stretching frequency.
750, 690 StrongC–H OOP BendMonosubstituted RingHighly diagnostic for 5 adjacent aromatic protons.

Experimental Protocol: Self-Validating ATR-FTIR Acquisition

Because (but-2-yn-1-yloxy)benzene is typically an oil/liquid at room temperature, Attenuated Total Reflectance (ATR) FTIR is the optimal sampling technique. The following protocol integrates self-validating steps to ensure data integrity.

Step 1: Instrument Preparation & Environmental Control Turn on the FTIR spectrometer and allow the detector (DTGS or MCT) to reach thermal equilibrium. Purge the sample compartment with dry nitrogen. Validation: Monitor the live interferogram to ensure signal-to-noise ratios are stable and atmospheric H₂O/CO₂ bands are minimized.

Step 2: Background Acquisition Thoroughly clean the diamond or ZnSe ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution). Validation: The background must exhibit a flat baseline with 100% transmittance and no residual organic peaks (specifically checking the 2900 cm⁻¹ and 1000 cm⁻¹ regions).

Step 3: Sample Loading Dispense 1–2 drops of neat (but-2-yn-1-yloxy)benzene directly onto the ATR crystal. Ensure the liquid completely covers the active crystal area to maximize interaction with the evanescent wave.

Step 4: Spectral Acquisition Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Step 5: Data Processing (Critical Causality Step) Apply an ATR correction algorithm to the raw spectrum.

  • Causality: In ATR-FTIR, the depth of penetration of the IR beam into the sample is wavelength-dependent (it penetrates deeper at lower wavenumbers). Without correction, the low-frequency bands (e.g., the 750/690 cm⁻¹ OOP bends and the 1240 cm⁻¹ ether stretch) will appear artificially intense compared to the high-frequency C–H stretching region. ATR correction normalizes these intensities to simulate a standard transmission spectrum, preventing misinterpretation of peak ratios.

Workflow Visualization

ATR_FTIR_Workflow N1 1. System Initialization Purge optics & stabilize detector N2 2. Background Acquisition Scan clean diamond ATR crystal N1->N2  Thermal equilibrium reached N3 3. Sample Application Apply (but-2-yn-1-yloxy)benzene Ensure complete crystal coverage N2->N3  Background spectrum saved N4 4. Spectral Scanning Acquire 32 scans at 4 cm⁻¹ resolution N3->N4  Sample loaded & sealed N5 5. Data Processing Apply ATR correction & baseline subtraction N4->N5  Raw interferogram generated N6 6. Spectral Validation Verify pseudo-symmetric C≡C & Aryl-O bands N5->N6  Processed spectrum ready

Figure 1: Self-validating ATR-FTIR experimental workflow for liquid ether characterization.

References

  • Royal Society of Chemistry (RSC). From 1,2-difunctionalisation to cyanide-transfer cascades – Pd-catalysed cyanosulfenylation of internal (oligo)alkynes. Provides IR characterization data for related functionalized (but-2-yn-1-yloxy)benzene derivatives, confirming the pseudo-symmetric internal alkyne shifts.
  • American Chemical Society (ACS). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Details the synthesis and spectral profiling of halogenated (but-2-yn-1-yloxy)benzene precursors.
  • ResearchGate. Syntheses and some reactions of aliphatic 1,2,3‐trienes. Discusses the synthesis and characterization of 1-bromo-4-phenoxy-2-butyne, establishing baseline spectral expectations for phenoxy-butyne systems.

Sources

Foundational

synthesis mechanism of (but-2-yn-1-yloxy)benzene from phenol and 1-bromo-2-butyne

Abstract This technical guide provides an in-depth exploration of the synthesis of (but-2-yn-1-yloxy)benzene, a valuable aryl alkynyl ether intermediate in organic and medicinal chemistry. The primary synthetic route det...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of (but-2-yn-1-yloxy)benzene, a valuable aryl alkynyl ether intermediate in organic and medicinal chemistry. The primary synthetic route detailed is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This document offers a comprehensive overview of the reaction mechanism, a detailed, field-tested experimental protocol, and a thorough discussion of process optimization, potential side reactions, and product characterization. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and related compounds with high efficiency and purity.

Introduction: The Strategic Importance of Aryl Alkynyl Ethers

Aryl alkynyl ethers, such as (but-2-yn-1-yloxy)benzene, are significant structural motifs in a variety of molecular architectures. The presence of both an aromatic ring and an internal alkyne functionality provides a versatile scaffold for further chemical transformations, including cycloaddition reactions, cross-coupling methodologies, and the introduction of complex side chains. The synthesis of these ethers is most commonly achieved via the Williamson ether synthesis, an enduring and reliable SN2 reaction first developed in the 19th century.[1] This guide focuses on the specific application of this reaction to produce (but-2-yn-1-yloxy)benzene from readily available starting materials: phenol and 1-bromo-2-butyne.

The Williamson ether synthesis is a cornerstone of organic synthesis due to its broad scope and reliability.[1] It involves the deprotonation of an alcohol or phenol to form a highly nucleophilic alkoxide or phenoxide, which then displaces a halide from a suitable alkylating agent to form the desired ether.[2]

The Reaction Mechanism: An SN2 Pathway

The synthesis of (but-2-yn-1-yloxy)benzene from phenol and 1-bromo-2-butyne proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This reaction is a single, concerted step where the formation of the new carbon-oxygen bond and the cleavage of the carbon-bromine bond occur simultaneously.

Step 1: Deprotonation of Phenol The reaction is initiated by the deprotonation of the acidic hydroxyl group of phenol by a suitable base, such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), to form the nucleophilic phenoxide ion.[3] Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases.

Step 2: Nucleophilic Attack and Displacement The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the bromine in 1-bromo-2-butyne. This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral. The primary nature of the alkyl halide (1-bromo-2-butyne) is ideal for an SN2 reaction, as it minimizes steric hindrance.[2]

Williamson Ether Synthesis Mechanism Figure 1: Reaction Mechanism of (but-2-yn-1-yloxy)benzene Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., Cs₂CO₃) phenoxide_ion Phenoxide Ion alkyl_halide 1-Bromo-2-butyne phenoxide_ion->alkyl_halide Backside Attack product (but-2-yn-1-yloxy)benzene alkyl_halide->product Bromide Departure

Figure 1: Reaction Mechanism of (but-2-yn-1-yloxy)benzene Synthesis

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryl propargyl ethers and provides a reliable method for obtaining (but-2-yn-1-yloxy)benzene.[3]

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Hazards
PhenolC₆H₅OH94.11108-95-2Toxic, Corrosive, Mutagenic[4][5]
1-Bromo-2-butyneC₄H₅Br132.993355-28-0Flammable, Toxic, Irritant
Cesium CarbonateCs₂CO₃325.82534-17-8Irritant
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Reproductive Toxin, Irritant
Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly Flammable, Irritant
Brine (Saturated NaCl solution)NaCl/H₂O--None
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6None
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) (approximately 1 mL per 1 mmol of phenol).

  • Base Addition : To the stirred solution, add cesium carbonate (Cs₂CO₃) (1.2 equivalents). Allow the suspension to stir at ambient temperature for 15 minutes.

  • Alkylating Agent Addition : Add 1-bromo-2-butyne (1.3 equivalents) to the reaction mixture at ambient temperature.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up : Upon completion, dilute the reaction mixture with diethyl ether.

  • Extraction : Transfer the mixture to a separatory funnel and wash thoroughly with brine (at least 3 times) to completely remove the DMF.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified further if necessary.

Experimental Workflow Figure 2: Experimental Workflow for Synthesis setup 1. Reaction Setup Dissolve Phenol in anhydrous DMF. Add Cs₂CO₃. addition 2. Alkylation Add 1-Bromo-2-butyne. Stir at ambient temperature. setup->addition monitoring 3. Monitoring Track reaction progress by TLC. addition->monitoring workup 4. Work-up Dilute with diethyl ether. monitoring->workup extraction 5. Extraction Wash with brine to remove DMF. workup->extraction drying 6. Drying & Concentration Dry with Na₂SO₄, filter, and evaporate solvent. extraction->drying purification 7. Purification (Optional) Column chromatography. drying->purification product Final Product: (but-2-yn-1-yloxy)benzene purification->product

Figure 2: Experimental Workflow for Synthesis

Product Characterization

The identity and purity of the synthesized (but-2-yn-1-yloxy)benzene should be confirmed by spectroscopic methods.

Spectroscopic Data
TechniqueData
¹H NMR (in CDCl₃)δ 7.30 (m, 2H), 6.99 (t, J=7.0 Hz, 3H), 4.66 (d, J=2.0 Hz, 2H), 1.88 (t, J=2.0 Hz, 3H).[3]
¹³C NMR (in CDCl₃)δ 157.8, 129.4, 121.2, 114.8, 83.6, 74.0, 56.3, 3.7.[3]
Appearance Typically a colorless to pale yellow oil.

Discussion of Reaction Parameters and Optimization

Choice of Base and Solvent

The selection of the base and solvent system is critical for the success of the Williamson ether synthesis.

  • Base : While cesium carbonate is highly effective, anhydrous potassium carbonate (K₂CO₃) is a more cost-effective alternative that often provides good to excellent yields.[6] Stronger bases like sodium hydride (NaH) can also be used, but require strictly anhydrous conditions and careful handling.

  • Solvent : Polar aprotic solvents such as DMF, acetone, and acetonitrile are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide ion.[1] Acetone is a common and effective solvent when used in conjunction with K₂CO₃.[6]

Temperature and Reaction Time

The reaction is typically conducted at ambient temperature to reflux, depending on the reactivity of the substrates and the chosen solvent.[1] For the synthesis of (but-2-yn-1-yloxy)benzene, the reaction generally proceeds to completion within a few hours at room temperature in DMF.[3] If using a less polar solvent like acetone, heating to reflux may be necessary to achieve a reasonable reaction rate.

Potential Side Reactions and Purification Strategies

Competing Reactions

The primary competing side reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by sterically hindered alkyl halides and/or bulky, strong bases.[1] However, with a primary alkyl halide like 1-bromo-2-butyne, elimination is generally not a significant issue.

Another potential side reaction is the C-alkylation of the phenoxide ion, as it is an ambident nucleophile. This is more prevalent under certain conditions, but O-alkylation is typically the major pathway.

Purification

For many applications, the product obtained after the extractive work-up may be of sufficient purity. However, for applications requiring high purity, column chromatography is the recommended method.

  • Stationary Phase : Silica gel is the standard stationary phase.

  • Mobile Phase : A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the desired product. The progress of the separation should be monitored by TLC.

Safety Considerations

  • Phenol : Toxic if swallowed, in contact with skin, or inhaled. Causes severe skin burns and eye damage, and is suspected of causing genetic defects. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.[4][5]

  • 1-Bromo-2-butyne : Flammable liquid and vapor. It is also toxic and causes skin and eye irritation. Keep away from ignition sources and handle in a fume hood with appropriate PPE.

  • Solvents : DMF is a reproductive toxin and an irritant. Diethyl ether is highly flammable. Both should be handled with care in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of (but-2-yn-1-yloxy)benzene via the Williamson ether synthesis is a reliable and efficient method. By carefully selecting the base and solvent, and by following the detailed protocol outlined in this guide, researchers can obtain this valuable synthetic intermediate in high yield and purity. Understanding the reaction mechanism, potential side reactions, and appropriate purification techniques is key to achieving successful and reproducible results.

References

  • Efe, C., Lykakis, I. N., & Stratakis, M. (n.d.). SUPPORTING INFORMATION Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. Department of Chemistry, University of Crete. Retrieved from [Link]

  • Penta. (2024, April 29). Phenol - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Phenol. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Jaafar, H. Z. (2014). A convenient method for the synthesis of (prop-2-ynyloxy) benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of allyl phenyl ether. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

Sources

Exploratory

Structural Characterization and Synthetic Utility of (But-2-yn-1-yloxy)benzene Derivatives: A Technical Guide

The Strategic Value of the Internal Alkyne Motif In modern drug discovery and complex organic synthesis, the (but-2-yn-1-yloxy)benzene motif—a propargyl ether derivative containing an internal alkyne—serves as a highly p...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the Internal Alkyne Motif

In modern drug discovery and complex organic synthesis, the (but-2-yn-1-yloxy)benzene motif—a propargyl ether derivative containing an internal alkyne—serves as a highly privileged structural scaffold. Unlike terminal alkynes, which are prone to unwanted homocoupling (Glaser coupling) or premature degradation, the internal but-2-ynyl chain provides a sterically stable, linear, and electron-rich axis.

From a pharmacological perspective, the but-2-yn-1-yloxy tail has been shown to provide exceptionally strong, targeted interactions within the hydrophobic pockets of biological targets. For instance, in the design of human Carbonic Anhydrase (CA) II inhibitors, this specific tail orientation facilitates critical van der Waals interactions within the active site, significantly enhancing binding affinity compared to standard alkyl chains. Furthermore, these derivatives are heavily utilized in the synthesis of potent acetylcholinesterase inhibitors (such as substituted xanthones) for Alzheimer's disease research, and as precursors for dihydropyranoindoles aimed at improving the anticancer effects of HDAC inhibitors[1].

Self-Validating Synthesis Protocol: Williamson Etherification

To study these derivatives, one must first synthesize them with high purity. The most robust method for generating (but-2-yn-1-yloxy)benzene derivatives is via a modified Williamson ether synthesis. The following protocol details the synthesis of 1-bromo-4-(but-2-yn-1-yloxy)benzene , explaining the causality behind each procedural step to ensure a self-validating workflow.

Step-by-Step Methodology
  • Reagent Preparation & Deprotonation: Suspend 4-bromophenol (10.0 mmol, 1.0 equiv) and anhydrous potassium carbonate ( K2​CO3​ , 15.0 mmol, 1.5 equiv) in 20 mL of anhydrous acetone. Causality: K2​CO3​ is specifically chosen over stronger bases (like NaH or NaOH ) because it is a mild, insoluble base that selectively deprotonates the phenol without risking base-catalyzed isomerization of the alkyne or E2 elimination of the incoming alkyl halide. Acetone is utilized as a polar aprotic solvent; it leaves the resulting phenoxide anion unsolvated, maximizing its nucleophilicity[2].

  • Alkylation: Add 1-bromo-2-butyne (15.0 mmol, 1.5 equiv) dropwise to the suspension. Warm the reaction mixture to 50 °C in an oil bath and stir overnight under a nitrogen atmosphere. Causality: The internal alkyne imposes slight steric hindrance compared to a primary alkyl halide. Gentle heating to 50 °C provides the necessary thermal energy to overcome the SN​2 activation barrier while remaining below the boiling point of acetone (56 °C) to prevent solvent loss[2].

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a petroleum ether/dichloromethane (20:1) mobile phase. Validation: The reaction is deemed complete when the highly polar phenol spot disappears, replaced by a distinct, less polar UV-active spot at an Rf​ value of approximately 0.35. This shift confirms the successful masking of the hydroxyl group[2].

  • Workup & Isolation: Halt the reaction by filtering the mixture through a Celite pad to remove inorganic salts ( KBr and unreacted K2​CO3​ ). Evaporate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (eluent: petroleum ether/DCM = 20/1) to afford the product as a colorless oil (typical yield: ~92%)[2].

G A Williamson Etherification (Acetone, K2CO3, 50°C) B Crude (But-2-yn-1-yloxy)benzene A->B C Silica Gel Chromatography (Hexane/DCM) B->C D Pure Isolate (Rf ~ 0.35) C->D E 1H & 13C NMR (Anisotropic Deshielding) D->E F FT-IR Spectroscopy (C≡C & C-O-C Stretches) D->F G HRMS (ESI/EI) (Mass Accuracy < 5ppm) D->G

Analytical workflow for synthesizing and validating propargyl ether derivatives.

Spectroscopic Signatures & Structural Characterization

Accurate structural characterization of the but-2-yn-1-yloxy group relies on identifying specific anisotropic effects and scalar couplings across the alkyne π -system.

Nuclear Magnetic Resonance (NMR)

In 1H NMR, the defining feature of this motif is the long-range scalar coupling ( 4J ) between the methylene protons ( -O-CH2​- ) and the terminal methyl group ( -CH3​ ) across the alkyne triple bond.

  • The -O-CH2​- protons typically appear as a distinct quartet (or multiplet) around δ 4.60–4.75 ppm due to coupling with the three methyl protons ( J≈2.3 Hz )[3].

  • The terminal -CH3​ protons appear as a triplet around δ 1.80–1.90 ppm ( J≈2.3 Hz )[3]. In 13C NMR, the internal alkyne carbons are highly characteristic, typically resonating between δ 73.0 and 85.0 ppm. The oxygen-bound methylene carbon is strongly deshielded, appearing near δ 56.0–58.0 ppm, while the terminal methyl carbon is highly shielded, appearing at a remarkably low shift of δ 3.5–4.0 ppm[2][3].

Infrared (IR) Spectroscopy and Mass Spectrometry (HRMS)

The IR spectrum of an internal alkyne is often weak due to the pseudo-symmetry of the C≡C bond, but a sharp, weak-to-medium stretch can be observed at 2220–2270 cm−1 . The ether linkage is confirmed by a strong, broad C-O-C asymmetric stretch around 1200–1250 cm−1 [3]. High-Resolution Mass Spectrometry (HRMS) typically yields a strong [M+H]+ or [M+Na]+ ion, confirming the exact mass within a 5 ppm error margin[3].

Quantitative Data Summary

The table below synthesizes the core characterization data for two distinct (but-2-yn-1-yloxy)benzene derivatives, serving as a reference matrix for structural validation.

Compound Name 1H NMR Key Shifts ( δ , ppm) 13C NMR Key Shifts ( δ , ppm)IR Signatures ( cm−1 )HRMS Data
1-(Methylthio)-2-(but-2-yn-1-yloxy)benzene [3]4.73 (q, J=2.3 Hz, 2H, OCH2​ )1.84 (t, J=2.3 Hz, 3H, CH3​ )83.9, 73.9 ( C≡C )57.0 ( OCH2​ )3.7 ( CH3​ )2229 ( C≡C )1216 ( C-O-C )Calc: 192.0609Found: 192.0626
((1-(4-(But-2-yn-1-yloxy)phenyl)allyl)oxy)TIPS [2]4.62 (d, J=2.2 Hz, 2H, OCH2​ )1.86 (s, 3H, CH3​ )83.6, 75.6 ( C≡C )56.4 ( OCH2​ )3.7 ( CH3​ )N/A (Data not reported in source)N/A

Mechanistic Pathways: The Claisen Rearrangement

Beyond acting as a static pharmacophore, the (but-2-yn-1-yloxy)benzene motif is a powerful dynamic precursor in organic synthesis. One of its most elegant applications is its participation in the thermal or metal-catalyzed [3,3]-sigmatropic rearrangement (the Claisen rearrangement).

When subjected to thermal activation (typically >150 °C in high-boiling solvents like xylene or chlorobenzene), the propargyl ether undergoes a concerted, pericyclic shift. The oxygen-carbon bond breaks as a new carbon-carbon bond forms at the ortho-position of the benzene ring. Because the migrating group is an internal alkyne, the immediate intermediate is an allenyl-dienone. This intermediate rapidly tautomerizes to restore aromaticity, yielding an ortho-allenyl phenol[1].

This allenyl phenol is highly reactive and often undergoes spontaneous or metal-catalyzed cycloisomerization to form substituted benzofurans or, in the case of nitrogen-containing analogs, indole derivatives[1].

Pathway N1 (But-2-yn-1-yloxy)benzene Precursor N2 Thermal Activation (>150°C) N1->N2 N3 [3,3]-Sigmatropic Rearrangement (Concerted Transition State) N2->N3 N4 Allenyldienone Intermediate N3->N4 N5 Tautomerization (Aromatization) N4->N5 N6 Ortho-Allenyl Phenol N5->N6 N7 Cycloisomerization (Metal-Catalyzed or Thermal) N6->N7 N8 Substituted Benzofuran N7->N8

Mechanistic pathway of the Claisen rearrangement and subsequent cycloisomerization.

Conclusion

The (but-2-yn-1-yloxy)benzene derivative is far more than a simple ether; it is a meticulously designed structural component that balances steric stability with high chemical reactivity. By understanding the causality behind its synthesis—leveraging mild bases and polar aprotic solvents—and mastering its unique spectroscopic signatures (specifically the 4J scalar coupling in NMR), researchers can confidently integrate this motif into complex drug discovery pipelines and advanced synthetic methodologies.

References

  • Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design. Quarterly Reviews of Biophysics | Cambridge Core. Available at:[Link]

  • Synthesis of 1-Hydroxy-3-O-Substituted Xanthone Derivatives and their Structure-activity Relationship on Acetylcholinesterase Inhibitory Effect. ResearchGate. Available at:[Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. PMC - National Institutes of Health. Available at:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • From 1,2-difunctionalisation to cyanide-transfer cascades – Pd-catalysed cyanosulfenylation of internal (oligo)alkynes (Supporting Information). Royal Society of Chemistry. Available at:[Link]

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Foundational

(But-2-yn-1-yloxy)benzene: A Technical Guide to Toxicity, Hazards, and Safe Handling

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Disclaimer: No comprehensive toxicological data or a complete Safety Data Sheet (SDS) is publicly available for (but-2-yn-1-yloxy)benzene (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive toxicological data or a complete Safety Data Sheet (SDS) is publicly available for (but-2-yn-1-yloxy)benzene (CAS No. 13610-09-8). This guide has been meticulously compiled by synthesizing information from structurally similar compounds, constituent chemical classes, and general chemical safety principles to provide a robust framework for risk assessment and safe handling. All recommendations should be implemented with a thorough understanding that they are based on inferred hazards.

Introduction: Understanding the Compound

(But-2-yn-1-yloxy)benzene is an organic molecule incorporating a benzene ring, an ether linkage, and an internal alkyne functional group. Its chemical structure suggests potential applications in medicinal chemistry and materials science, where the unique properties of the butynyl group can be exploited for synthesis and biological activity. Given its potential utility, a comprehensive understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel.

Chemical and Physical Properties (Inferred and Reported)

PropertyValue/InformationSource
CAS Number 13610-09-8ChemicalBook[1]
Molecular Formula C₁₀H₁₀OSigma-Aldrich[2]
Molecular Weight 146.19 g/mol Sigma-Aldrich[2]
Appearance Not explicitly reported; likely a liquid or low-melting solid.General inference
Storage Temperature 2-8°CSigma-Aldrich[2]

Inferred Toxicological Profile and Hazard Assessment

Due to the absence of specific toxicological studies on (but-2-yn-1-yloxy)benzene, this assessment is based on the known hazards of its structural components—the benzene moiety and the alkyne group—and the available data for its structural isomer, (but-3-yn-1-yloxy)benzene.

Hazard Inference from a Structural Isomer

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard information for (but-3-yn-1-yloxy)benzene, a close structural isomer. It is reasonable to infer a similar hazard profile for (but-2-yn-1-yloxy)benzene.

Table 1: GHS Classification for the Structural Isomer (But-3-yn-1-yloxy)benzene

Hazard ClassHazard CategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowedPubChem[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationPubChem[3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationPubChem[3]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationPubChem[3]

This data strongly suggests that (but-2-yn-1-yloxy)benzene should be handled as a substance that is harmful if ingested, and is an irritant to the skin, eyes, and respiratory system.

Hazards Associated with the Benzene Moiety

The presence of a benzene ring in the structure of (but-2-yn-1-yloxy)benzene necessitates a high degree of caution. Benzene is a well-documented hazardous substance with a range of acute and chronic health effects.

  • Carcinogenicity: Benzene is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[4][5] Chronic exposure is linked to an increased risk of developing leukemia.[6][7]

  • Mutagenicity: Benzene is known to be a mutagen, capable of causing genetic defects.[8][9]

  • Organ Toxicity: Prolonged or repeated exposure to benzene can cause damage to organs, particularly the hematopoietic system (blood-forming tissues).[8]

  • Aspiration Hazard: If swallowed, benzene can enter the airways and be fatal.[8][9]

  • Flammability: Benzene is a highly flammable liquid and vapor.[9]

While the benzene ring in (but-2-yn-1-yloxy)benzene is functionalized, it is prudent to consider the potential for metabolic processes to release benzene or benzene-like metabolites, thus posing a long-term health risk.

Hazards Associated with the Alkyne Functional Group

Alkynes, particularly terminal alkynes, possess their own set of hazards. Although (but-2-yn-1-yloxy)benzene is an internal alkyne, some general precautions for this class of compounds are warranted.

  • Flammability: Alkynes are generally flammable and can form explosive mixtures with air.[10]

  • Toxicity: Some alkynes can be toxic if inhaled.[10] While naturally occurring alkynes are often toxic, synthetic alkynes used in medicine demonstrate that toxicity is structure-dependent.[11]

  • Reactivity: The carbon-carbon triple bond is a high-energy, reactive functional group that can undergo energetic reactions.[10]

Logical Framework for Hazard Assessment

The following diagram illustrates the reasoning behind the inferred hazard profile for (but-2-yn-1-yloxy)benzene.

Hazard_Inference cluster_target (but-2-yn-1-yloxy)benzene cluster_analogs Structural Analogs & Components cluster_hazards Inferred Hazards Target (but-2-yn-1-yloxy)benzene (CAS: 13610-09-8) No Direct Data Isomer (but-3-yn-1-yloxy)benzene (Isomer) GHS Data Available Target->Isomer Structural Similarity Benzene Benzene Moiety Well-Documented Hazards Target->Benzene Contains Alkyne Alkyne Group General Hazards Target->Alkyne Contains InferredHazards Harmful if Swallowed Skin/Eye/Respiratory Irritant Potential Carcinogen/Mutagen Flammable Isomer->InferredHazards Direct Analogy Benzene->InferredHazards Component Hazard Alkyne->InferredHazards Component Hazard

Caption: Logical framework for inferring the hazards of (but-2-yn-1-yloxy)benzene.

Safety Data Sheet (SDS) Core Information (Inferred)

Based on the hazard assessment, the following provides a likely, though not definitive, summary of what a formal SDS for (but-2-yn-1-yloxy)benzene would contain.

  • Section 2: Hazards Identification

    • GHS Classification (Predicted):

      • Flammable Liquid, Category 3

      • Acute Toxicity, Oral, Category 4

      • Skin Irritation, Category 2

      • Eye Irritation, Category 2A

      • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation), Category 3

      • Carcinogenicity, Category 1B or 2 (Precautionary)

      • Germ Cell Mutagenicity, Category 1B or 2 (Precautionary)

    • Signal Word: Danger

    • Hazard Statements:

      • H226: Flammable liquid and vapor.

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

      • H350: May cause cancer (precautionary).

      • H341: Suspected of causing genetic defects (precautionary).

    • Precautionary Statements: P201, P202, P210, P261, P280, P301+P312, P302+P352, P305+P351+P338, P308+P313.

  • Section 4: First-Aid Measures

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

  • Section 5: Fire-Fighting Measures

    • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

    • Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air.

  • Section 7: Handling and Storage

    • Handling: Wear appropriate personal protective equipment.[6] Avoid contact with eyes, skin, and clothing. Avoid breathing vapor or mist. Use only in a well-ventilated area. Keep away from heat, sparks, and flame.[6]

    • Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature: 2-8°C.[2]

  • Section 8: Exposure Controls/Personal Protection

    • Engineering Controls: Use in a chemical fume hood.

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Chemical safety goggles.

      • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and lab coat.

      • Respiratory Protection: If the fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Experimental Protocols: Safe Handling and Disposal

Standard Operating Procedure for Handling (but-2-yn-1-yloxy)benzene
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE before handling the compound.

  • Handling:

    • Don the appropriate PPE: lab coat, chemical safety goggles, and nitrile gloves.

    • Perform all manipulations of the compound within the chemical fume hood.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Ground all equipment when transferring large quantities to prevent static discharge.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent and then with soap and water.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

  • Disposal:

    • Dispose of waste in a designated, labeled hazardous waste container in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Emergency Response Workflow

The following diagram outlines the appropriate response to an accidental exposure or spill.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions Immediate Actions Start Accidental Exposure or Spill Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Small_Spill Small Spill Start->Small_Spill Large_Spill Large Spill Start->Large_Spill Wash_Skin Wash with soap and water for 15 min Skin_Contact->Wash_Skin Flush_Eyes Flush with water for 15 min Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth, do NOT induce vomiting Ingestion->Rinse_Mouth Absorb_Spill Absorb with inert material (e.g., vermiculite) Small_Spill->Absorb_Spill Evacuate Evacuate area, notify safety personnel Large_Spill->Evacuate Medical_Attention Seek Immediate Medical Attention Wash_Skin->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Emergency response workflow for (but-2-yn-1-yloxy)benzene exposure or spills.

Conclusion

While specific toxicological data for (but-2-yn-1-yloxy)benzene is lacking, a comprehensive hazard assessment based on its structural isomer and constituent functional groups provides a strong foundation for its safe handling. The compound should be treated as a flammable, harmful, and irritant substance, with potential for long-term health effects such as carcinogenicity and mutagenicity due to its benzene moiety. Strict adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and a chemical fume hood, is essential to minimize risk.

References

  • SATHEE - IIT Kanpur. Chemistry Alkynes. [Link]

  • PubChem. (But-3-yn-1-yloxy)benzene | C10H10O | CID 9989389. [Link]

  • NextSDS. 1-(but-3-yn-1-yl)-4-(propan-2-yloxy)benzene. [Link]

  • Braskem. Benzene Safety Data Sheet. [Link]

  • Zhu, P. F., Si, Y. X., & Zhang, S. L. (2020). An aerobic and green C-H cyanation of terminal alkynes. Organic & Biomolecular Chemistry, 18(45), 9216–9220. [Link]

  • Wikipedia. Alkyne. [Link]

  • Carl ROTH. Safety Data Sheet. [Link]

  • Crash Course. (2020, December 16). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18 [Video]. YouTube. [Link]

  • NOVA Chemicals. Safety Data Sheet. [Link]

  • Chemistry LibreTexts. 10.8: Alkynes. [Link]

  • Rana, S. V. S. (2019). Benzene's toxicity: a consolidated short review of human and animal studies. Journal of Environmental Science and Health, Part C, 37(4), 283–291. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dibenz[a,j]Acridine. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Benzene. [Link]

  • YPF Quimica. Benzene - HAZARD IDENTIFICATION. [Link]

  • GOV.UK. Benzene: toxicological overview. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, [2-[(2-methyl-1-undecen-1-yl)oxy]ethyl]- - Assessment statement (CA09641). [Link]

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Protocols & Analytical Methods

Method

(But-2-yn-1-yloxy)benzene as a Strategic Precursor for the Synthesis of 2-Methyl-2H-Chromenes

An Application Guide for Researchers and Drug Development Professionals Abstract: The chromene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The chromene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and natural products.[1][2] This guide provides an in-depth exploration of (but-2-yn-1-yloxy)benzene as a highly effective and strategic precursor for the synthesis of 2-methyl-2H-chromenes. We will dissect two primary synthetic pathways: the classic thermal tandem Claisen rearrangement/electrocyclization and the modern, milder Gold(I)-catalyzed intramolecular hydroalkoxylation. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, and expert analysis to empower researchers in leveraging this versatile precursor for drug discovery and development programs.

The Strategic Value of (but-2-yn-1-yloxy)benzene in Chromene Synthesis

The utility of (but-2-yn-1-yloxy)benzene lies in its inherent chemical architecture, which is perfectly primed for atom-economical cascade reactions.[3][4] Unlike multi-step syntheses that require the isolation of numerous intermediates, this precursor allows for the construction of the complex chromene core in a single, efficient transformation. The "but-2-yn-1-yl" moiety is the key; upon rearrangement, the methyl group on the alkyne terminus is stereospecifically installed at the C2 position of the resulting pyran ring, a common feature in many bioactive chromene derivatives. This approach offers a direct and elegant route to a valuable chemical space.

Core Mechanistic Pathways for Chromene Formation

The conversion of (but-2-yn-1-yloxy)benzene to 2-methyl-2H-chromene is primarily achieved through two distinct, yet equally powerful, mechanistic routes. The choice between them depends on the desired reaction conditions, substrate compatibility, and available resources.

Pathway A: Thermal Tandem Claisen Rearrangement & Electrocyclization

This classic route is a powerful example of a pericyclic cascade reaction, typically initiated by heat. The mechanism proceeds through several concerted steps, as detailed computationally and experimentally in the literature.[5][6]

Mechanistic Breakdown:

  • [7][7]-Sigmatropic (Claisen) Rearrangement: The process begins with a thermal[7][7]-sigmatropic rearrangement, where the aryl propargyl ether transforms into an unstable ortho-allenyl cyclohexadienone intermediate.[8] This is often the rate-determining step and requires significant thermal energy to overcome the activation barrier.[8]

  • Tautomerization: The ketone intermediate rapidly tautomerizes to its more stable phenolic enol form.[5]

  • 1,5-Hydride Shift: A subsequent 1,5-hydride shift occurs, converting the allenyl group into a conjugated diene system.[5]

  • 6π-Electrocyclization: The final step is a 6π-electrocyclization of the conjugated triene system, which closes the pyran ring to furnish the thermodynamically stable 2-methyl-2H-chromene product.[5][7]

The causality behind using high-boiling solvents like N,N-diethylaniline is to provide the necessary thermal energy (typically >180 °C) to initiate the high-activation-energy Claisen rearrangement.

Thermal_Claisen_Rearrangement_Mechanism cluster_0 Reaction Pathway Start (but-2-yn-1-yloxy)benzene Intermediate1 [3,3]-Sigmatropic Rearrangement Start->Intermediate1 Heat (Δ) Intermediate2 o-Allenyl Cyclohexadienone Intermediate1->Intermediate2 Intermediate3 Tautomerization Intermediate2->Intermediate3 Intermediate4 Phenolic Allene Intermediate3->Intermediate4 Intermediate5 1,5-Hydride Shift Intermediate4->Intermediate5 Intermediate6 o-Propenyl Phenol (Conjugated Triene) Intermediate5->Intermediate6 Intermediate7 6π-Electrocyclization Intermediate6->Intermediate7 End 2-Methyl-2H-chromene Intermediate7->End

Caption: Thermal Claisen rearrangement cascade for chromene synthesis.

Pathway B: Gold(I)-Catalyzed Intramolecular Cyclization

As an alternative to harsh thermal conditions, modern organometallic catalysis offers a milder and often more selective route. Gold(I) complexes are exceptional π-Lewis acids that readily activate the alkyne moiety in (but-2-yn-1-yloxy)benzene towards nucleophilic attack.[4]

Mechanistic Breakdown:

  • Alkyne Activation: The gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity.

  • 6-endo-dig Cyclization: The pendant phenolic oxygen acts as an intramolecular nucleophile, attacking the activated alkyne. This proceeds via a favored 6-endo-dig cyclization pathway, a common and regioselective outcome in gold-catalyzed reactions of this type.[3][4]

  • Protodeauration: The resulting vinyl-gold intermediate is protonated (typically by trace acid or solvent), which regenerates the active gold(I) catalyst and releases the 2-methyl-2H-chromene product, thus closing the catalytic cycle.

This catalytic approach avoids the high-energy allene intermediates of the thermal pathway and can be performed at or near room temperature, enhancing its compatibility with sensitive functional groups.

Gold_Catalyzed_Cyclization cluster_1 Catalytic Cycle Precursor (but-2-yn-1-yloxy)benzene Activated Gold-π-Alkyne Complex Precursor->Activated + [Au(L)]+ Catalyst [Au(L)]+ Cyclization 6-endo-dig Cyclization Activated->Cyclization VinylGold Vinyl-Gold Intermediate Cyclization->VinylGold VinylGold->Catalyst - H+ Product 2-Methyl-2H-chromene VinylGold->Product + H+ Protodeauration Protodeauration

Caption: Gold(I)-catalyzed intramolecular cyclization for chromene synthesis.

Experimental Protocols & Workflows

The following protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and understanding.

Experimental_Workflow cluster_workflow Overall Synthetic Workflow cluster_pathways Chromene Formation Start Starting Materials (Phenol, But-2-yn-1-ol derivative) Step1 Protocol 1: Precursor Synthesis (Williamson Ether Synthesis) Start->Step1 Precursor Purified Precursor: (but-2-yn-1-yloxy)benzene Step1->Precursor Step2A Protocol 2: Thermal Rearrangement Precursor->Step2A Step2B Protocol 3: Gold-Catalyzed Cyclization Precursor->Step2B Step3 Reaction Work-up & Crude Product Isolation Step2A->Step3 Step2B->Step3 Step4 Purification (Column Chromatography) Step3->Step4 End Final Product: 2-Methyl-2H-chromene (Characterization: NMR, MS) Step4->End

Caption: General experimental workflow from starting materials to purified chromene.

Protocol 1: Synthesis of Precursor, (but-2-yn-1-yloxy)benzene

This protocol is based on a standard Williamson ether synthesis, a reliable method for forming aryl ethers.[9]

  • Materials & Reagents:

    • Phenol (1.0 eq)

    • 1-bromo-but-2-yne (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetone, anhydrous

    • Deionized water

    • Diethyl ether or Ethyl acetate

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Apparatus:

    • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To the round-bottom flask, add phenol (1.0 eq) and anhydrous acetone. Stir until the phenol is fully dissolved.

    • Add anhydrous potassium carbonate (2.0 eq). The K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[9] The heterogeneity of the mixture is expected.

    • Add 1-bromo-but-2-yne (1.1 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. Filter off the K₂CO₃ and rinse the solid with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Work-up & Purification:

    • Redissolve the crude residue in diethyl ether (or ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), deionized water, and finally brine. The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude (but-2-yn-1-yloxy)benzene by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure precursor.

Protocol 2: Thermal Synthesis of 2-Methyl-2H-chromene
  • Materials & Reagents:

    • (but-2-yn-1-yloxy)benzene (1.0 eq)

    • N,N-diethylaniline (or other high-boiling solvent like diphenyl ether)

  • Apparatus:

    • Round-bottom flask or sealed tube suitable for high temperatures

    • Reflux condenser (if not in a sealed tube)

    • High-temperature thermometer

    • Heating mantle or oil bath

  • Procedure:

    • Place (but-2-yn-1-yloxy)benzene (1.0 eq) in the reaction vessel.

    • Add N,N-diethylaniline to create a dilute solution (e.g., 0.1 M). The solvent serves as a heat transfer medium.

    • Heat the mixture to reflux (approx. 217 °C for N,N-diethylaniline) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Maintain at this temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Work-up & Purification:

    • Dilute the cooled reaction mixture with a large volume of diethyl ether.

    • Wash the organic solution with 1M HCl (aq) multiple times to remove the N,N-diethylaniline solvent.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 2-methyl-2H-chromene.

Protocol 3: Gold(I)-Catalyzed Synthesis of 2-Methyl-2H-chromene
  • Materials & Reagents:

    • (but-2-yn-1-yloxy)benzene (1.0 eq)

    • (Triphenylphosphine)gold(I) chloride [(PPh₃)AuCl] (2-5 mol%)

    • Silver triflate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆) (2-5 mol%)

    • Dichloromethane (DCM) or Toluene, anhydrous

  • Apparatus:

    • Schlenk flask or oven-dried round-bottom flask with a septum

    • Magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon line)

  • Procedure:

    • To the oven-dried flask under an inert atmosphere, add (PPh₃)AuCl (0.05 eq) and the silver salt (0.05 eq). The silver salt acts as a halide scavenger, abstracting the chloride from the gold pre-catalyst to generate the active cationic gold(I) species in situ.[4]

    • Add anhydrous DCM via syringe. Stir the mixture for 15-20 minutes at room temperature. A white precipitate of AgCl will form.

    • Add a solution of (but-2-yn-1-yloxy)benzene (1.0 eq) in anhydrous DCM to the catalyst mixture.

    • Stir the reaction at room temperature. The reaction is typically much faster than the thermal method, often completing within 1-4 hours. Monitor by TLC.

    • Upon completion, quench the reaction by filtering it through a short plug of celite or silica gel to remove the catalyst and silver salts, washing with additional DCM.

  • Work-up & Purification:

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product is often very clean. If necessary, purify by flash column chromatography as described in Protocol 2 to obtain pure 2-methyl-2H-chromene.

Data Presentation: A Comparative Overview

The choice of synthetic route can significantly impact reaction parameters and outcomes. The following table provides a representative comparison based on literature precedents for similar aryl propargyl ethers.[4][5]

ParameterPathway A: Thermal Rearrangement Pathway B: Gold(I)-Catalyzed Cyclization Rationale / Insight
Temperature 180 - 220 °CRoom Temp. - 60 °CGold catalysis dramatically lowers the activation energy, avoiding the need for harsh heating.
Reaction Time 4 - 24 hours1 - 4 hoursCatalytic turnover is significantly faster than the unimolecular thermal rearrangement.
Typical Yield 60 - 85%75 - 95%Milder conditions often lead to fewer side products (e.g., decomposition), improving isolated yields.
Key Reagent High-boiling solvent (e.g., N,N-diethylaniline)Gold(I) pre-catalyst (e.g., (PPh₃)AuCl), Silver salt activatorThe thermal method is "reagent-free" but requires specific solvent conditions. The catalytic method requires specialized but highly efficient reagents.
Functional Group Tolerance ModerateHighThe high temperatures of the thermal route can be incompatible with sensitive functional groups, whereas the mild gold-catalyzed route is broadly tolerant.

Conclusion and Future Outlook

(But-2-yn-1-yloxy)benzene stands out as a valuable and efficient precursor for accessing the 2-methyl-2H-chromene scaffold. Both the robust, traditional thermal Claisen rearrangement and the elegant, mild gold-catalyzed cyclization offer powerful tools for the synthetic chemist. The catalytic method, in particular, aligns with the principles of modern green chemistry by proceeding under milder conditions with high atom economy and efficiency. As the demand for novel chromene-based therapeutics continues to grow, the strategic application of precursors like (but-2-yn-1-yloxy)benzene will undoubtedly play a crucial role in accelerating the pace of drug discovery and development.

References

  • G. A. M. N. G., & A. A. G. D. S. (2014). Tandem Claisen Rearrangement/6- endo Cyclization Approach to Allylated and Prenylated Chromones. ResearchGate. [Link]

  • G. M., S. M., & A. A. (2015). Synthesis of Polycyclic Chromene Cores through Gold (I)‐Catalyzed Intramolecular Hydroarylation Reaction (IMHA). ResearchGate. [Link]

  • Chen, J., et al. (2020). Cascade Claisen and Meinwald Rearrangement for One-Pot Divergent Synthesis of Benzofurans and 2H-Chromenes. Organic Letters, 22(9), 3560–3565. [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Gold(I)-catalyzed synthesis of 1H-isochromenes, naphthoquinones, and isoquinolines. Nature Protocols, 2, 307-313. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2016). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues. Organic Letters, 18(15), 3826–3829. [Link]

  • Gorin, D. J., Sherry, B. D., & Toste, F. D. (2005). Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. Journal of the American Chemical Society, 127(44), 15470–15471. [Link]

  • Ramirez, M., et al. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity. The Journal of Organic Chemistry, 86(24), 17955–17964. [Link]

  • Soriente, A., et al. (2021). Unusual Calixarenes Incorporating Chromene and Benzofuran Moieties Obtained via Propargyl Claisen Rearrangement. Organic Letters, 23(23), 9283–9287. [Link]

  • Ramirez, M., et al. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity. The Journal of Organic Chemistry, 86(24), 17955–17964. [Link]

  • Wulff, W. D., et al. (2007). Simultaneous Synthesis of both Rings of Chromenes via a Benzannulation/o-Quinone Methide Formation/Electrocyclization Cascade. Journal of the American Chemical Society, 129(46), 14316–14325. [Link]

  • Kumar, P., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(25), 5521-5542. [Link]

  • Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115563. [Link]

Sources

Application

click chemistry azide-alkyne cycloaddition with internal alkynes like (but-2-yn-1-yloxy)benzene

Topic: Click Chemistry with Internal Alkynes such as (but-2-yn-1-yloxy)benzene For: Researchers, scientists, and drug development professionals. Introduction: Beyond the Bounds of Conventional Click Chemistry The Copper(...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Click Chemistry with Internal Alkynes such as (but-2-yn-1-yloxy)benzene For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Bounds of Conventional Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized molecular assembly across various scientific disciplines due to its efficiency, specificity, and mild reaction conditions.[1][2] However, the scope of this powerful transformation is almost exclusively limited to terminal alkynes.[3][4] Internal alkynes, such as the specified (but-2-yn-1-yloxy)benzene, are generally unreactive under standard CuAAC conditions.[3] This limitation stems from the reaction's core mechanism, which necessitates an acidic terminal proton for the formation of a key copper-acetylide intermediate.[3][5]

This guide provides a comprehensive overview of the challenges associated with the use of internal alkynes in azide-alkyne cycloadditions and presents a robust, field-proven alternative: the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). RuAAC provides a reliable pathway to fully substituted 1,2,3-triazoles from internal alkynes, expanding the utility of click chemistry to a broader range of substrates.[6][7] We will delve into the mechanistic underpinnings of both CuAAC and RuAAC, followed by detailed protocols and practical insights for the successful implementation of RuAAC with internal alkynes.

Mechanistic Insights: The Challenge of Internal Alkynes in CuAAC

The remarkable rate acceleration of the CuAAC reaction, up to 10⁸-fold over the uncatalyzed thermal cycloaddition, is a direct consequence of the catalytic cycle involving a copper(I) center.[6] The accepted mechanism for CuAAC with terminal alkynes proceeds through several key steps, as illustrated below. The critical first step is the deprotonation of the terminal alkyne to form a copper-acetylide intermediate. This intermediate is central to the entire catalytic process, and its formation is precluded with internal alkynes, which lack the requisite acidic proton.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle (Terminal Alkynes) cluster_internal Internal Alkyne Limitation Cu(I) Cu(I) Pi-Complex [Cu(I)]---(H-C≡C-R) Cu(I)->Pi-Complex + Alkyne Alkyne R-C≡C-H Cu-Acetylide [Cu(I)]-C≡C-R Pi-Complex->Cu-Acetylide - H⁺ Cu-Triazolide Copper Triazolide Intermediate Cu-Acetylide->Cu-Triazolide + Azide Azide R'-N₃ Product 1,4-Disubstituted Triazole Cu-Triazolide->Product + H⁺ Product->Cu(I) Releases Catalyst Internal_Alkyne R-C≡C-R' No_Reaction No Acetylide Formation Internal_Alkyne->No_Reaction Lacks Acidic Proton

Caption: CuAAC catalytic cycle and the limitation of internal alkynes.

In contrast, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) operates via a different mechanistic pathway that does not involve the formation of a metal-acetylide intermediate.[8] Instead, the reaction is believed to proceed through the oxidative coupling of the azide and alkyne within the coordination sphere of the ruthenium catalyst, forming a ruthenacycle intermediate.[8][9] This is followed by reductive elimination to yield the triazole product. This mechanism accommodates both terminal and internal alkynes, providing access to 1,5-disubstituted and fully substituted 1,2,3-triazoles, respectively.[7][8]

The Solution: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For the successful cycloaddition of internal alkynes like (but-2-yn-1-yloxy)benzene with azides, RuAAC is the method of choice.[10] This reaction typically employs pentamethylcyclopentadienyl ruthenium(II) complexes, such as [Cp*RuCl(COD)], as catalysts.[8][9]

Key Advantages of RuAAC for Internal Alkynes:
  • Broad Substrate Scope: Effectively catalyzes the reaction of both terminal and internal alkynes.[7][11]

  • High Regioselectivity: With terminal alkynes, RuAAC typically yields the 1,5-disubstituted triazole, complementary to the 1,4-regioisomer obtained from CuAAC.[6] For symmetrical internal alkynes, a single, fully substituted triazole is formed.

  • Milder Conditions: The Cp*RuCl(COD) catalyst, in particular, is suitable for reactions at ambient temperatures, which is beneficial for thermally labile substrates.[8]

Experimental Protocols

The following section provides a detailed protocol for the RuAAC of an internal alkyne.

Materials and Reagents:
  • Internal alkyne (e.g., (but-2-yn-1-yloxy)benzene)

  • Organic azide

  • Ruthenium catalyst: [Cp*RuCl(COD)] (Pentamethylcyclopentadienyl)ruthenium(II) chloride cyclooctadiene complex)

  • Anhydrous, degassed solvent (e.g., toluene, THF, or 1,4-dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

General Protocol for RuAAC with an Internal Alkyne:
  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the internal alkyne (1.0 eq.).

    • Add the organic azide (1.0 - 1.2 eq.).

    • Add the ruthenium catalyst, [Cp*RuCl(COD)] (1-5 mol%).

    • Add anhydrous, degassed solvent to achieve a suitable concentration (typically 0.1 - 0.5 M).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C). The optimal temperature will depend on the reactivity of the specific substrates.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure, fully substituted 1,2,3-triazole.

RuAAC_Workflow Start Start Setup Combine Alkyne, Azide, and [Cp*RuCl(COD)] in a Schlenk Flask under Inert Gas Start->Setup Solvent Add Anhydrous, Degassed Solvent Setup->Solvent Reaction Stir at Room Temperature or Heat Solvent->Reaction Monitor Monitor by TLC or LC-MS Reaction->Monitor Workup Concentrate and Purify by Column Chromatography Monitor->Workup Reaction Complete Product Isolate Pure 1,4,5-Trisubstituted Triazole Workup->Product

Caption: General experimental workflow for RuAAC with internal alkynes.

Data Presentation: Reaction Parameters

ParameterRecommendationRationale
Catalyst [CpRuCl(COD)], [CpRuCl(PPh₃)₂]These are the most commonly used and effective catalysts for RuAAC.[8][9]
Catalyst Loading 1-5 mol%Sufficient for most reactions; higher loadings may be needed for challenging substrates.
Solvent Toluene, THF, 1,4-dioxaneAnhydrous and degassed solvents are crucial to prevent catalyst deactivation.[5]
Temperature Room Temperature to 100 °CDependent on substrate reactivity. Start at room temperature and increase if necessary.[8]
Atmosphere Inert (Argon or Nitrogen)Ruthenium catalysts can be sensitive to oxygen.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the catalyst is of good quality and has been stored under inert conditions.
Non-anhydrous or non-degassed solventUse freshly distilled or commercially available anhydrous, degassed solvents.
Insufficient temperatureGradually increase the reaction temperature and monitor for product formation.
Side Product Formation Substrate decomposition at high temperaturesAttempt the reaction at a lower temperature for a longer duration.
Impurities in starting materialsPurify starting materials before use.

Safety Precautions

  • Organic Azides: Low molecular weight organic azides can be explosive and should be handled with extreme care in a well-ventilated fume hood. Avoid heating concentrated solutions of azides.

  • Ruthenium Catalysts: While generally less toxic than some other heavy metals, ruthenium compounds should be handled with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

While the celebrated CuAAC reaction is not a viable method for the cycloaddition of internal alkynes such as (but-2-yn-1-yloxy)benzene, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and reliable alternative. By understanding the mechanistic differences between these two transformations, researchers can select the appropriate catalytic system to access a wide range of substituted 1,2,3-triazoles, including the fully substituted products derived from internal alkynes. The protocols and guidelines presented here offer a solid foundation for the successful application of RuAAC in drug discovery, materials science, and beyond.

References

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13482-13543. Available at: [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PMC. Available at: [Link]

  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? ACS Publications. Available at: [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of Substituted 1,2,3-Triazoles via Metal-Free Click Cycloaddition Reactions and Alternative Cyclization Methods. Thieme. Available at: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Available at: [Link]

  • Organic Chemistry Portal. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Available at: [Link]

  • Paterson, A., Beke-Somfai, T., & Kann, N. (2021). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). In Science of Synthesis: Click Chemistry (pp. 289-335). Thieme. Available at: [Link]

  • Wu, L. Y., et al. (2009). A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas. Synlett, 2009(09), 1453-1456. Available at: [Link]

  • Pathak, T. P., et al. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry, 28(5), 1545-1552. Available at: [Link]

  • Paterson, A., Beke-Somfai, T., & Kann, N. (2021). Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC). Chalmers Research. Available at: [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. Available at: [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]

  • Metal-Free Click Synthesis of Functional 1-Substituted-1,2,3-Triazoles. ChemRxiv. Available at: [Link]

  • Dias, H. V. R., & Diyabalanage, H. V. K. (2021). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. Inorganics, 9(12), 94. Available at: [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Available at: [Link]

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PMC. Available at: [Link]

  • Atroposelective interrupted CuAAC reaction using cyclic diaryliodoniums. ResearchGate. Available at: [Link]

  • Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. ResearchGate. Available at: [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Available at: [Link]

  • Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Available at: [Link]

  • Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. PMC. Available at: [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. PMC. Available at: [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available at: [Link]

  • Click (CuAAC) reactions. a) The reaction of the alkyne-azide (Y a , Y n... ResearchGate. Available at: [Link]

Sources

Method

step-by-step laboratory synthesis of (but-2-yn-1-yloxy)benzene

An Application Note and Laboratory Protocol for the Synthesis of (but-2-yn-1-yloxy)benzene Introduction (But-2-yn-1-yloxy)benzene, an aryl alkynyl ether, serves as a valuable molecular scaffold and intermediate in organi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Laboratory Protocol for the Synthesis of (but-2-yn-1-yloxy)benzene

Introduction

(But-2-yn-1-yloxy)benzene, an aryl alkynyl ether, serves as a valuable molecular scaffold and intermediate in organic synthesis. Its structure combines an aromatic ring with a reactive alkyne functionality, making it a precursor for diverse chemical transformations, including click chemistry reactions, transition-metal-catalyzed couplings, and the synthesis of complex heterocyclic systems. This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of (but-2-yn-1-yloxy)benzene, designed for researchers in organic chemistry and drug development. The described method is based on the robust and widely applicable Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.

Synthetic Strategy: The Williamson Ether Synthesis

The synthesis of (but-2-yn-1-yloxy)benzene is efficiently achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core of this strategy involves the reaction of a nucleophilic phenoxide ion with an electrophilic primary alkyl halide.

The overall reaction is as follows:

Phenol + 2-Butyn-1-ol derivative → (But-2-yn-1-yloxy)benzene

Causality of Experimental Design:

  • Nucleophile Generation: Phenol is deprotonated using a strong, non-nucleophilic base to form the sodium phenoxide intermediate. Sodium hydride (NaH) is the base of choice for this protocol. Its primary advantage is that the only byproduct of the deprotonation is hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium towards the formation of the phenoxide.[3][4] The use of NaH necessitates an anhydrous aprotic solvent, such as Tetrahydrofuran (THF), to prevent the violent, exothermic reaction of NaH with protic sources like water.[5]

  • Electrophile Choice: The reaction requires an electrophile derived from 2-butyn-1-ol. A primary halide, such as 1-bromo-2-butyne, is ideal. The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[6][7] Primary halides provide an unhindered site for the nucleophile's backside attack, maximizing the yield of the desired ether product and minimizing competing elimination (E2) reactions.[7][8]

  • Solvent and Temperature: A polar aprotic solvent like THF is employed because it can solvate the sodium cation without interfering with the nucleophilicity of the phenoxide ion.[9] The reaction is initiated at a low temperature (0 °C) during the deprotonation step to control the exothermic reaction of NaH and the evolution of hydrogen gas. The subsequent substitution reaction is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.[9]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting materials to the purified final product.

G cluster_prep Step 1: Nucleophile Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Workup & Extraction cluster_purification Step 4: Purification A Phenol + Anhydrous THF B Add NaH (60% in mineral oil) at 0 °C A->B C Stir under N₂ atmosphere (H₂ evolution) B->C D Sodium Phenoxide Solution C->D E Add 1-Bromo-2-butyne D->E F Warm to RT and stir (Monitor by TLC) E->F G Crude Reaction Mixture F->G H Quench with H₂O G->H I Extract with Diethyl Ether H->I J Wash with H₂O & Brine I->J K Dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Crude Product (Oil) L->M N Silica Gel Column Chromatography (Hexane/Ethyl Acetate) M->N O Pure (but-2-yn-1-yloxy)benzene N->O

Caption: Experimental workflow for the synthesis of (but-2-yn-1-yloxy)benzene.

Detailed Laboratory Protocol

Safety Precautions:

  • Sodium Hydride (NaH): Highly reactive and corrosive. It reacts violently with water to produce flammable hydrogen gas.[10] Handle exclusively in an inert atmosphere (e.g., nitrogen or argon) and away from moisture.[5][11] All glassware must be oven- or flame-dried. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[5][12]

  • Phenol: Toxic and corrosive. Avoid skin contact.

  • 1-Bromo-2-butyne: Lachrymatory and toxic. Handle only in a well-ventilated chemical fume hood.

  • Solvents (THF, Diethyl Ether, Hexane, Ethyl Acetate): Highly flammable. Ensure there are no ignition sources nearby.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
Phenol94.111.00 g10.61.0
Sodium Hydride (60% in oil)24.00 (as NaH)0.51 g12.71.2
1-Bromo-2-butyne (85%)132.991.83 g (1.4 mL)11.71.1
Anhydrous Tetrahydrofuran (THF)-50 mL--
Diethyl Ether-~100 mL--
Saturated NaCl solution (Brine)-~40 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Silica Gel (for chromatography)-As needed--

Procedure:

Part 1: Formation of Sodium Phenoxide

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phenol (1.00 g, 10.6 mmol).

  • Add anhydrous THF (30 mL) to dissolve the phenol.

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully and in small portions, add sodium hydride (0.51 g of 60% dispersion, 12.7 mmol) to the stirred solution. Caution: Hydrogen gas will evolve. Ensure adequate ventilation and an inert atmosphere.

  • After the addition is complete, remove the ice bath and allow the suspension to stir at room temperature for 1 hour. The cessation of gas evolution indicates the complete formation of sodium phenoxide.

Part 2: SN2 Coupling Reaction 6. Cool the reaction mixture back down to 0 °C. 7. Slowly add 1-bromo-2-butyne (1.4 mL, 11.7 mmol) to the flask via syringe. 8. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting phenol.

Part 3: Workup and Extraction 9. Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 10 mL of deionized water to destroy any unreacted sodium hydride. 10. Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. 11. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer.[13] 12. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. 13. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow or brown oil.

Part 4: Purification and Characterization 14. Purify the crude oil by flash column chromatography on silica gel.[14] A suitable eluent is a gradient of 1% to 5% ethyl acetate in hexane. 15. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford (but-2-yn-1-yloxy)benzene as a colorless or pale yellow oil. 16. Expected Yield: 70-85%. 17. Characterization: The identity and purity of the product should be confirmed by NMR spectroscopy. The expected spectral data are:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30 (m, 2H, Ar-H), 6.99 (t, J=7.0 Hz, 3H, Ar-H), 4.66 (q, J=2.3 Hz, 2H, -O-CH₂-), 1.88 (t, J=2.3 Hz, 3H, -CH₃).[15]
  • ¹³C NMR (CDCl₃, 100 MHz): δ 157.8, 129.4, 121.2, 114.8, 83.6, 74.0, 56.3, 3.7.[15]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • University of California Center for Laboratory Safety. Sodium Hydride - Standard Operating Procedure. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Alkali Metals. MSDS for SODIUM HYDRIDE. [Link]

  • ChemScience. Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. [Link]

  • Zhang, Y., & Rainier, J. D. (2002). Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers. The Journal of organic chemistry, 67(21), 7543–7547. [Link]

  • Supporting Information for referenced article. (But-2-yn-1-yloxy)benzene (8) NMR Data. [Link]

  • Bi, H. P., & Schmidt, M. A. (2015). Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts. The Journal of Organic Chemistry, 80(12), 6077–6084. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

  • Hölderich, W. F., & van der Waal, J. C. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 160–165. [Link]

  • Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • Mann, G., & Hartwig, J. F. (1996). Palladium-Catalyzed Formation of Aryl Ethers from Aryl Halides. The Journal of Organic Chemistry, 61(21), 7434–7435.
  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Chin, Y. J., Tan, A. L., Wimmer, F. L., Mirza, A. H., Young, D. J., Ng, S. W., & Tiekink, E. R. T. (2012). 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile. Acta crystallographica. Section E, Structure reports online, 68(Pt 9), o2293–o2294. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. [Link]

  • SpectraBase. (But-3-yn-1-yloxy)benzene. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. [Link]

  • Teledyne LABS. Purine and Related Compound Purification Strategies. [Link]

  • Chin, Y. J., Tan, A. L., Wimmer, F. L., Mirza, A. H., Young, D. J., Ng, S. W., & Tiekink, E. R. T. (2012). 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile. Acta crystallographica. Section E, Structure reports online, 68(Pt 9), o2293–o2294. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (but-2-yn-1-yloxy)benzene

Welcome to the technical support center for the synthesis of (but-2-yn-1-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (but-2-yn-1-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high yields and purity.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the planning and execution of the synthesis, which is typically achieved via a Williamson ether synthesis.

Q1: What is the fundamental mechanism for synthesizing (but-2-yn-1-yloxy)benzene?

The most reliable and widely used method is the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this specific synthesis, a phenoxide ion, generated by deprotonating phenol with a suitable base, acts as the nucleophile. It attacks the electrophilic carbon of a 2-butynyl halide (or a derivative with another good leaving group), displacing the halide to form the desired ether product.[4][5]

Williamson_Synthesis Phenoxide Phenoxide Ion (Nucleophile) reaction_center + Phenoxide->reaction_center ButynylHalide 1-Halo-2-butyne (Electrophile) ButynylHalide->reaction_center Product (but-2-yn-1-yloxy)benzene Halide Halide Ion transition_state [Transition State] reaction_center->transition_state Sɴ2 product_center + transition_state->product_center product_center->Product product_center->Halide

Caption: SN2 mechanism for (but-2-yn-1-yloxy)benzene synthesis.

Q2: How do I choose the optimal base for deprotonating phenol?

The choice of base is critical as it dictates the concentration of the active nucleophile (phenoxide). Since alkoxides are highly reactive, they are often generated in situ.[6]

  • Moderately Strong Bases (Recommended): Anhydrous potassium carbonate (K₂CO₃) is an excellent choice.[7] It is strong enough to deprotonate phenol (pKa ~10) but not so aggressive as to promote side reactions significantly. It is also easy to handle and remove during workup.

  • Strong Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, but they introduce water, which can be detrimental.[6] If used, a system to remove water (like a Dean-Stark apparatus with a suitable solvent) may be beneficial.

  • Very Strong Bases: Sodium hydride (NaH) provides rapid and irreversible deprotonation. However, its high basicity can increase the rate of competing elimination reactions.[3] It requires strictly anhydrous conditions and careful handling.

For this specific synthesis, potassium carbonate in a polar aprotic solvent offers the best balance of reactivity and selectivity.

Q3: Which solvent system will maximize my yield?

The SN2 mechanism is strongly favored by polar aprotic solvents. These solvents can dissolve the ionic phenoxide but do not solvate the nucleophile so heavily as to blunt its reactivity.[2][6]

Solvent ClassExamplesImpact on ReactionRecommendation
Polar Aprotic Acetone, DMF, AcetonitrileHighly Favorable. Solvates the cation, leaving a "naked," highly reactive nucleophile.[7]Optimal Choice. Acetone and DMF are excellent options.
Polar Protic Water, Ethanol, MethanolUnfavorable. Solvates the nucleophile via hydrogen bonding, reducing its reactivity and slowing the reaction.[6]Avoid for this reaction.
Apolar Toluene, Hexane, BenzeneUnfavorable. Poor solubility for the ionic phenoxide salt, leading to a slow, heterogeneous reaction.[6]Avoid unless using a phase-transfer catalyst.
Q4: What is a phase-transfer catalyst and should I use one?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[8] In this synthesis, a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the phenoxide ion from a solid or aqueous phase into the organic phase containing the alkyl halide.[2][7]

When to consider a PTC:

  • If you must use a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene).

  • To increase the solubility and reactivity of the nucleophile, potentially allowing for milder reaction conditions (lower temperature).[2][8]

For a standard setup using K₂CO₃ in DMF or acetone, a PTC is generally not necessary but can be a useful optimization tool if yields are still low.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation

A low yield of (but-2-yn-1-yloxy)benzene can stem from several factors.[9]

Possible CauseTroubleshooting SuggestionRationale
Insufficient Deprotonation Use a stronger base (e.g., switch from K₂CO₃ to NaH) or ensure your base is fresh and anhydrous.The reaction cannot proceed without an adequate concentration of the phenoxide nucleophile.
Poor Leaving Group Use 1-bromo-2-butyne or 1-iodo-2-butyne instead of the chloride. Alternatively, add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to your reaction.Reactivity of halides in SN2 reactions follows the trend I > Br > Cl.[10] Adding a catalytic iodide salt converts the alkyl chloride/bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).[7]
Wet Reagents/Solvent Dry your solvent (e.g., over molecular sieves) and ensure phenol is anhydrous.[9]Water will react with the base and protonate the phenoxide, quenching the nucleophile.
Insufficient Reaction Time/Temp Increase reaction time or temperature. Monitor reaction progress by TLC or GC. A typical Williamson reaction runs for 1-8 hours at 50-100 °C.[6][11]The reaction may simply be kinetically slow under your initial conditions.
Problem 2: Significant Formation of Byproducts

The most common side reactions in a Williamson ether synthesis are base-catalyzed elimination (E2) and, in the case of phenoxides, C-alkylation.[2][11]

Issue: Alkene Byproduct Detected (Elimination)

While the 2-butynyl system is a primary halide and less prone to elimination than secondary or tertiary halides, it can still occur, especially with a strong, sterically hindered base.[3][12]

Elimination_Side_Reaction Base Phenoxide (acting as Base) reaction_center + Base->reaction_center ButynylHalide 1-Halo-2-butyne ButynylHalide->reaction_center Product Buta-1,2-diene (Allene) + Phenol + Halide Ion reaction_center->Product E2 Elimination

Caption: Competing E2 elimination side reaction.

Solutions:

  • Use a less hindered, weaker base: K₂CO₃ is preferable to potassium tert-butoxide.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution and are more favored at higher temperatures.[6]

  • Ensure a primary leaving group: The starting material, 1-halo-2-butyne, is already a primary halide, which minimizes this issue.[3]

Issue: Isomeric Byproduct Detected (C-Alkylation)

The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. This can lead to the formation of 2-(but-2-yn-1-yl)phenol and 4-(but-2-yn-1-yl)phenol.[2][11]

Solutions:

  • Solvent Choice: Polar, protic solvents can favor O-alkylation. However, they slow the overall reaction rate. In polar aprotic solvents (like DMF), the "harder" oxygen atom is more nucleophilic, which generally favors the desired O-alkylation.

  • Counter-ion: The nature of the cation (e.g., K⁺, Na⁺, Cs⁺) can influence the O/C alkylation ratio. Experimenting with different carbonate or hydroxide bases may shift the selectivity.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of (but-2-yn-1-yloxy)benzene check_sm Analysis shows mainly unreacted starting materials start->check_sm check_bp Analysis shows significant byproduct formation start->check_bp sm_cause1 Reagents/Solvent Wet? check_sm->sm_cause1 bp_type Identify Byproduct: Elimination or C-Alkylation? check_bp->bp_type sm_sol1 Use anhydrous reagents and dry solvent. sm_cause1->sm_sol1 Yes sm_cause2 Poor Leaving Group (e.g., -Cl)? sm_cause1->sm_cause2 No sm_sol2 Switch to -Br or -I. Add catalytic KI. sm_cause2->sm_sol2 Yes sm_cause3 Conditions too mild? sm_cause2->sm_cause3 No sm_sol3 Increase temperature and/or reaction time. sm_cause3->sm_sol3 Yes elim_prod Elimination Product (e.g., Allene) bp_type->elim_prod Elimination c_alk_prod C-Alkylation Product (Substituted Phenol) bp_type->c_alk_prod C-Alkylation elim_sol Lower temperature. Use weaker base (K₂CO₃). elim_prod->elim_sol c_alk_sol Modify solvent system. Experiment with different base counter-ions (K⁺ vs Na⁺). c_alk_prod->c_alk_sol

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

Optimized Protocol for (but-2-yn-1-yloxy)benzene Synthesis

This protocol is based on established Williamson ether synthesis conditions, optimized for this specific transformation.

Materials:

  • Phenol (1.0 eq)

  • 1-Bromo-2-butyne (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF) (approx. 0.2-0.5 M concentration relative to phenol)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: Add 1-bromo-2-butyne (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or to 60-80°C (for DMF) and maintain for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the phenol starting material is consumed.

  • Workup - Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone or ethyl acetate.

  • Workup - Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting crude oil in diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, 1 M NaOH or saturated NaHCO₃ (to remove any unreacted phenol), and finally with brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure (but-2-yn-1-yloxy)benzene.

Protocol: Product Purification by Extraction

A proper aqueous workup is essential to remove inorganic salts and unreacted phenol, simplifying the final purification step.

  • Transfer to Separating Funnel: After removing the bulk of the reaction solvent, dissolve the crude residue in a suitable organic solvent (e.g., 100 mL of ethyl acetate) and transfer it to a separating funnel.[13]

  • Water Wash: Add an equal volume of deionized water and shake the funnel, venting frequently. Allow the layers to separate and discard the aqueous (lower) layer.

  • Base Wash: To remove residual acidic phenol, wash the organic layer with 1 M NaOH solution or saturated sodium bicarbonate solution. A basic wash will deprotonate any remaining phenol, making it water-soluble and pulling it into the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated brine. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add a few spatulas of an anhydrous drying agent like MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Final Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent. The resulting clear solution contains the purified product, ready for final solvent removal.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • University Website. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from a university chemistry department website.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Source Document. (2021, October 23). Williamson ether synthesis.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • PLOS ONE. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]

  • Sciencemadness.org. (2023, May 16). Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling. Retrieved from [Link]

  • AA Blocks. (n.d.). (but-2-yn-1-yloxy)benzene | 13610-09-8. Retrieved from [Link]

  • SciSpace. (n.d.). green solvent selection guides.
  • Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • PMC. (n.d.). 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the (But-2-yn-1-yloxy)benzene Claisen Rearrangement

Welcome to the Technical Support Center for advanced organic synthesis. The Claisen rearrangement of aryl propargyl ethers—specifically (but-2-yn-1-yloxy)benzene—is a powerful methodology for constructing functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. The Claisen rearrangement of aryl propargyl ethers—specifically (but-2-yn-1-yloxy)benzene—is a powerful methodology for constructing functionalized oxygen heterocycles. However, the reaction proceeds through a highly reactive allene intermediate that is prone to divergent pathways.

As a researcher, you may encounter undesired side reactions such as over-cyclization to the wrong heterocycle (chromenes vs. benzofurans), intermolecular polymerization, or para-Claisen transpositions. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you control the reaction's regioselectivity and suppress side reactions.

Mechanistic Pathways & Divergence

The fate of the reaction depends entirely on how you manage the transient 2-(buta-1,2-dien-1-yl)phenol intermediate. Thermal conditions favor a 6-endo-trig pathway, while catalytic conditions can intercept the intermediate to force a 5-exo-dig cyclization.

G A (But-2-yn-1-yloxy)benzene (Starting Material) B [3,3]-Sigmatropic Rearrangement A->B C Allene Intermediate (Highly Reactive) B->C D 6-endo-trig (Thermal) C->D F 5-exo-dig (Metal/Base Catalyzed) C->F H Side Reactions: Polymerization / para-Claisen C->H High Conc/Temp E Chromene Derivative (Benzopyran Target) D->E G 2,3-Dimethylbenzofuran (Benzofuran Target) F->G

Divergent mechanistic pathways of (but-2-yn-1-yloxy)benzene Claisen rearrangement.

Troubleshooting Guide & FAQs

Q: My reaction yields a complex mixture of polymeric tars instead of the desired heterocycle. How can I prevent this? A: The[3,3]-sigmatropic rearrangement of aryl propargyl ethers has a high kinetic barrier (often >33 kcal/mol), traditionally requiring temperatures above 150 °C [1]. Under these harsh thermal conditions, the resulting allene intermediate is highly susceptible to intermolecular cross-linking. Solution: Lower the reaction temperature and concentration. Switch to a Gold(I) catalyst (e.g., [(Ph₃P)AuCl]/AgOTf). Gold acts as a soft Lewis acid, selectively coordinating to the alkyne's π-system. This lowers the lowest unoccupied molecular orbital (LUMO) energy, allowing the rearrangement to proceed cleanly at room temperature [3]. Additionally, always run the reaction at high dilution (≤0.1 M) to statistically favor intramolecular cyclization over intermolecular dimerization.

Q: I am targeting 2,3-dimethylbenzofuran, but NMR analysis shows I am exclusively forming a chromene (benzopyran). Why? A: This is a classic issue of pathway divergence. Under purely thermal conditions, the allene intermediate preferentially undergoes keto-enol tautomerization followed by a 6-endo-trig electrocyclization to form the 6-membered chromene ring [1]. Solution: To redirect the pathway toward the 5-membered benzofuran (via a 5-exo-dig cyclization), you must alter the electronic environment. Introducing Cesium Fluoride (CsF) acts as a dual-purpose base and carbonyl activator, deprotonating the phenol and driving nucleophilic attack at the central allene carbon [2]. Alternatively, the aforementioned Gold(I) catalysis will also strictly enforce the 5-exo-dig pathway [3].

Q: Even with ortho-substituents blocking the primary rearrangement site, I am seeing unexpected products. What is happening? A: If the ortho positions of the benzene ring are sterically hindered, the initial ortho-allene intermediate cannot easily cyclize. Instead, it undergoes a subsequent [3,3]-sigmatropic shift (a Cope rearrangement) to the para position, yielding a para-propargyl phenol derivative [1]. Solution: To avoid the para-Claisen side reaction, ensure at least one ortho position is unsubstituted. If both must be substituted, you must utilize a transition metal catalyst to rapidly trap the first intermediate before the second migration can occur.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting heterocycle, allowing for easy comparison of selectivity and yield.

Reaction ConditionsCatalyst / AdditivePrimary PathwayMajor ProductTypical YieldCommon Side Reactions
Conventional Heating (180–200 °C)None6-endo-trigChromene30–50%Polymerization, para-Claisen
Microwave Heating (150 °C)None6-endo-trigChromene70–85%Minor thermal degradation
Base-Promoted (150 °C)CsF5-exo-digBenzofuran75–90%Incomplete cyclization
Transition Metal (25–50 °C)[(Ph₃P)AuCl] / AgOTf5-exo-digBenzofuran85–98%Catalyst poisoning (if impure)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, do not rely on arbitrary heating. Use the following self-validating protocols based on your specific target heterocycle.

Protocol A: Gold(I)-Catalyzed Synthesis of 2,3-Dimethylbenzofuran (High Regioselectivity)

This protocol utilizes transition metal catalysis to bypass the high thermal barrier, preventing polymerization and strictly enforcing the 5-exo-dig pathway [3].

  • Preparation: Flame-dry a Schlenk flask under argon. Add (but-2-yn-1-yloxy)benzene (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ to achieve a high-dilution concentration of 0.1 M. Causality: Non-polar solvents prevent unwanted solvolysis, while high dilution suppresses intermolecular allene cross-linking.

  • Catalyst Activation: In a separate vial, mix [(Ph₃P)AuCl] (5 mol %) and AgOTf (5 mol %) in a small amount of CH₂Cl₂. Stir for 5 minutes. Causality: AgOTf abstracts the chloride, generating the active, highly electrophilic cationic Gold(I) species in situ.

  • Reaction: Transfer the active catalyst solution to the main reaction flask. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint (TLC & NMR): Monitor via TLC (Hexanes/EtOAc 9:1). The starting ether will appear as a UV-active spot with a higher Rf​ . The reaction is complete when this spot is entirely replaced by a lower Rf​ spot. Following workup, verify the crude ¹H NMR: the disappearance of the alkyne methyl signal and the appearance of two distinct methyl singlets (~2.2 ppm and ~2.3 ppm) confirms successful 5-exo-dig cyclization.

  • Workup: Quench with a drop of triethylamine, concentrate under reduced pressure, and filter through a short pad of silica gel to remove the metal catalyst.

Protocol B: Microwave-Assisted Thermal Synthesis of Chromenes (Minimized Polymerization)

If the chromene derivative is your target, thermal conditions are required. Microwave irradiation is used to minimize the time the allene spends in the high-energy state [1].

  • Preparation: In a microwave-safe vial, dissolve (but-2-yn-1-yloxy)benzene (1.0 equiv) in PEG-200 or toluene (0.05 M). Causality: PEG-200 provides a polar environment that stabilizes the highly polarized transition state of the thermal [3,3]-shift.

  • Irradiation: Seal the vial and heat in a microwave reactor at 150 °C for exactly 15 minutes. Causality: Rapid, uniform dielectric heating bypasses the prolonged ramp-up times of conventional oil baths, closing the kinetic window where polymerization occurs.

  • Cooling: Allow the vial to cool rapidly to room temperature using compressed air.

  • Self-Validation Checkpoint (NMR): Analyze the crude mixture via ¹H NMR. Successful formation of the chromene is indicated by the presence of characteristic vinylic protons (typically an AB system around 5.5–6.5 ppm) and the complete absence of transient allene signals. If broad baseline humps are observed, polymerization has occurred, indicating the starting concentration was too high.

References

  • Title: Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The role of cesium fluoride in aryl propargyl ether Claisen rearrangement and its mechanistic elucidation: a theoretical study Source: Structural Chemistry (Springer) URL: [Link]

  • Title: Gold(I)-Catalyzed Propargyl Claisen Rearrangement Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting (But-2-yn-1-yloxy)benzene Cyclization

Welcome to the Technical Support Center for transition-metal-catalyzed cycloisomerization. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates or poo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for transition-metal-catalyzed cycloisomerization. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates or poor regioselectivity during the intramolecular cyclization of (but-2-yn-1-yloxy)benzene (an internal aryl propargyl ether) into chromene or benzofuran scaffolds.

Mechanistic Causality & Pathway Analysis

To troubleshoot effectively, one must first understand the kinetic and thermodynamic landscape of the reaction. The cycloisomerization of (but-2-yn-1-yloxy)benzene typically utilizes a highly carbophilic Lewis acid—most commonly a Gold(I) catalyst like Ph3​PAuNTf2​ [1].

The reaction initiates via the formation of an Au-π-alkyne complex , which activates the internal alkyne toward nucleophilic attack by the electron-rich aromatic ring. As demonstrated by [2], the reaction bifurcates into two primary pathways:

  • 6-endo-dig Pathway (Favored): Yields the desired 4-methyl-2H-chromene. This pathway has a lower activation energy barrier (~20.50 kcal/mol in dichloroethane)[2].

  • 5-exo-dig Pathway (Kinetic/Steric Bypass): Yields a benzofuran derivative. This is generally a minor byproduct unless the arene is heavily electron-deficient[3].

A critical failure point in this reaction is the oxidative dimerization of the intermediate σ-gold complex in the presence of molecular oxygen or excess cationic gold, leading to unwanted bichromene dimers[2].

Mechanism Substrate (but-2-yn-1-yloxy)benzene PiComplex Au π-Alkyne Complex Substrate->PiComplex + Au(I) Catalyst SigmaComplex σ-Gold Intermediate (Cyclized) PiComplex->SigmaComplex Nucleophilic Attack Chromene 4-Methyl-2H-Chromene (6-endo-dig) SigmaComplex->Chromene Protodeauration (Main Pathway) Benzofuran Benzofuran Derivative (5-exo-dig) SigmaComplex->Benzofuran Competing Pathway Dimer Bichromene Dimer (Oxidative) SigmaComplex->Dimer + O2 / Cationic Au

Gold-catalyzed cycloisomerization pathways of aryl propargyl ethers and competing side reactions.

Diagnostic Decision Tree

Use the following logical workflow to isolate the root cause of stalled conversions or poor yields in your cyclization experiments.

Troubleshooting Start Issue: Low Conversion (<50%) CheckMoisture Is the solvent strictly anhydrous? Start->CheckMoisture DrySolvent Dry solvent (e.g., DCE) over molecular sieves CheckMoisture->DrySolvent No CheckByproducts Are dimers or benzofurans present? CheckMoisture->CheckByproducts Yes Degas Degas solvent (Ar/N2) to prevent oxidative dimerization CheckByproducts->Degas Yes (Dimers) CheckSubstrate Are there strong EWGs or steric bulk? CheckByproducts->CheckSubstrate No IncreaseTemp Increase temp to 60°C or adjust catalyst loading CheckSubstrate->IncreaseTemp Yes

Diagnostic decision tree for troubleshooting low conversion in cycloisomerization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conversion stalls at 30-40% despite using fresh catalyst. What is causing the deactivation? Causality: Gold(I) catalysts are exceptionally carbophilic, but their active cationic sites are highly susceptible to coordination by Lewis basic impurities, particularly water. Moisture competes with the alkyne for the metal center, preventing the formation of the critical Au-π-alkyne complex and effectively poisoning the catalytic cycle. Solution: Ensure strictly anhydrous conditions. Dichloroethane (DCE) or dichloromethane (DCM) must be freshly distilled over calcium hydride or passed through activated alumina.

Q2: I am observing a high-molecular-weight byproduct on GC-MS. What is it, and how do I prevent it? Causality: The byproduct is a 2H,2'H-bichromene dimer. According to , this occurs when the σ-gold intermediate reacts with dissolved molecular oxygen or excess cationic gold species[2],[4]. Solution: Sparge the solvent with Argon for at least 15 minutes prior to catalyst addition to displace dissolved O2​ .

Q3: My terminal alkyne controls worked perfectly, but (but-2-yn-1-yloxy)benzene is sluggish. Why? Causality: (But-2-yn-1-yloxy)benzene contains an internal alkyne (a methyl group at the terminus). The added steric bulk hinders the initial coordination of the bulky Ph3​PAu+ cation to the π-system. Furthermore, the thermodynamic stabilization of the transition state differs from that of terminal alkynes. Solution: Increase the catalyst loading from 1 mol% to 2-5 mol%, or switch to a less sterically encumbered ligand on the gold center (e.g., replacing triphenylphosphine with trimethylphosphine).

Q4: My substrate has an electron-withdrawing group (EWG) on the benzene ring, and the reaction barely proceeds. Why? Causality: The rate-determining step following alkyne activation is the nucleophilic attack of the aromatic ring onto the activated alkyne. EWGs (e.g., −NO2​ , −CF3​ ) deplete the electron density of the aromatic π-system, drastically increasing the activation energy barrier for the 6-endo-dig cyclization[3]. Solution: Increase the reaction temperature to 60°C in DCE. Alternatively, switch to a more electrophilic catalyst system like PtCl2​ [5] or utilize a Frustrated Lewis Pair (FLP) system like B(C6​F5​)3​ .

Standard Operating Protocol (SOP): Self-Validating Cyclization Workflow

To ensure reproducibility and isolate variables, utilize this self-validating protocol for the synthesis of 4-methyl-2H-chromene.

Objective: Achieve >95% conversion of (but-2-yn-1-yloxy)benzene while suppressing oxidative dimerization. Reagents: (But-2-yn-1-yloxy)benzene (1.0 equiv, 0.5 mmol), Ph3​PAuNTf2​ (0.02 equiv, 2 mol%), anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Validation: This step self-validates the removal of microscopic surface moisture, a primary cause of catalyst hydrolysis.

  • Solvent Degassing: Add 5.0 mL of anhydrous DCE via syringe. Sparge the solvent with Argon for 15 minutes.

    • Causality: Displacing dissolved O2​ shuts down the oxidative dimerization pathway.

  • Substrate Addition: Add 0.5 mmol of (but-2-yn-1-yloxy)benzene. Stir at 400 rpm to ensure complete dissolution.

  • Catalyst Initiation: Add 2 mol% Ph3​PAuNTf2​ in one portion against a positive Argon flow. The solution should immediately turn pale yellow.

  • Self-Validating Monitoring: Stir at 25°C. Take a 10 μL aliquot every 30 minutes, filter through a short silica plug (eluting with EtOAc), and analyze via TLC (Hexanes/EtOAc 9:1) or GC-MS.

    • Validation Checkpoint: If starting material persists after 2 hours with no new product formation, the catalyst has been poisoned. Spike the reaction with an additional 1 mol% catalyst. If conversion resumes, moisture/impurities were the root cause.

  • Quenching: Once conversion >95% is confirmed, quench the reaction by adding 2 drops of triethylamine.

    • Causality: Amines strongly coordinate to the Au center, arresting the reaction and preventing product decomposition during workup.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography.

Quantitative Benchmarking Data

Use the table below to benchmark your reaction outcomes against established baselines for (but-2-yn-1-yloxy)benzene cyclization.

Solvent ConditionAtmosphereCatalyst (mol%)Temp (°C)Conversion (%)Major ProductPrimary Issue Addressed
DCM (Wet)Air Ph3​PAuNTf2​ (2%)2532%4-Methyl-2H-ChromeneCatalyst poisoning by H2​O
DCE (Dry)Air Ph3​PAuNTf2​ (2%)2578%Bichromene Dimer (15%)Oxidative dimerization
DCE (Dry) Argon Ph3​PAuNTf2​ (2%) 25 >99% 4-Methyl-2H-Chromene Optimal Baseline
Toluene (Dry)Argon PtCl2​ (5%)8085%4-Methyl-2H-ChromeneLow solubility/reactivity bypass
DCE (Dry)Argon Ph3​PAuNTf2​ (2%)6045%Benzofuran (20%)High temp favors 5-exo-dig bypass

References

The protocols and mechanistic causalities described in this guide are grounded in the following authoritative literature:

  • Computational Study on Cycloisomerization/Oxidative Dimerization of Aryl Propargyl Ethers Catalyzed by Gold Nanoclusters: Mechanism and Selectivity Source: Organometallics (American Chemical Society) URL:[Link]

  • Cyclization of 1,6-Enynes Catalyzed by Gold Nanoparticles Supported on TiO2: Significant Changes in Selectivity and Mechanism, as Compared to Homogeneous Au-Catalysis Source: Organic Letters (American Chemical Society) URL:[Link]

  • Catalytic Synthesis of 2H‑Chromenes Source: ACS Catalysis (American Chemical Society) URL:[Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of (But-2-yn-1-yloxy)benzene

Welcome to the Technical Support Center for evaluating the reactivity of (but-2-yn-1-yloxy)benzene. As a model aryl propargyl ether, this substrate is highly valued in drug development and synthetic chemistry for its abi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for evaluating the reactivity of (but-2-yn-1-yloxy)benzene. As a model aryl propargyl ether, this substrate is highly valued in drug development and synthetic chemistry for its ability to undergo propargyl-Claisen rearrangements, yielding functionalized 2H-chromenes and benzofurans[1][2].

Because these transformations rely heavily on transition state stabilization and catalyst coordination, solvent selection is not merely a medium choice—it is a thermodynamic and kinetic director. This guide provides authoritative troubleshooting steps, self-validating protocols, and mechanistic insights to help you optimize your workflows.

Section 1: Frequently Asked Questions (FAQs) on Reaction Pathways

Q1: Why does my gold(I)-catalyzed cycloisomerization of (but-2-yn-1-yloxy)benzene stall in coordinating solvents like acetonitrile or DMSO? Expert Answer: In Au(I)-catalyzed cycloisomerizations, the active catalytic species must coordinate directly to the alkyne moiety of (but-2-yn-1-yloxy)benzene to trigger the initial [3,3]-sigmatropic rearrangement[2]. Coordinating solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) act as competing ligands. They bind strongly to the highly electrophilic cationic gold center, effectively poisoning the catalyst and preventing alkyne activation. For optimal reactivity, non-coordinating solvents (e.g., dichloromethane, toluene) must be used to ensure the alkyne outcompetes the solvent for the Au(I) coordination sphere.

Q2: How does solvent polarity influence the thermal Claisen rearrangement of this substrate? Expert Answer: The thermal rearrangement of aryl propargyl ethers involves a highly ordered, polarized transition state during the rate-determining [3,3]-sigmatropic shift[1]. Density Functional Theory (DFT) studies demonstrate that polar solvents lower the activation free energy ( ΔG‡ ) by stabilizing this transition state[1]. For instance, calculations using N,N-diethylaniline as a solvent model show a ΔG‡ of approximately 37.9 kcal/mol, which perfectly aligns with the high temperatures (often >200 °C) experimentally required for thermal conversion[1].

Q3: Can I perform Au(I)-catalyzed cycloisomerizations without using silver salts to activate the catalyst? Expert Answer: Yes, by leveraging specific solvent effects. Hexafluoroisopropanol (HFIP) has emerged as a multifunctional solvent that eliminates the need for silver activators[3]. HFIP acts as a strong hydrogen-bond donor, dynamically interacting with the chloride ligand of dormant [AuCl(L)] complexes[3]. This H-bonding weakens the Au–Cl bond, generating a highly active, cationic-like gold species capable of activating the alkyne of (but-2-yn-1-yloxy)benzene for subsequent cyclization[3].

Section 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Low Yield in Silver-Free Gold-Catalyzed Cycloisomerization

Root Cause: The dormant[AuCl(L)] precatalyst is not sufficiently activated, or the solvent lacks the necessary hydrogen-bond donating capacity to abstract the chloride ligand. Self-Validating Protocol: HFIP-Mediated Cycloisomerization

  • Preparation: In an oven-dried reaction vial, add (but-2-yn-1-yloxy)benzene (0.5 mmol) and the selected [AuCl(L)] catalyst (1 mol%).

  • Solvent Addition: Add 0.250 mL of pure Hexafluoroisopropanol (HFIP)[3].

    • Causality Check: HFIP serves a dual role; its strong H-bond donor capability initiates the catalytic cycle by activating the Au–Cl bond, while its bulk provides a polar, non-nucleophilic environment that prevents solvent-alkyne competition[3].

  • Reaction: Stir the mixture at 20–25 °C for 1–2 hours.

  • Validation: Monitor the reaction by TLC. The distinct disappearance of the starting ether and the appearance of a lower- Rf​ spot (the 2-methyl-2H-chromene derivative) validates successful catalyst activation. If the starting material persists, verify the anhydrous nature of the HFIP.

  • Workup: Evaporate HFIP under reduced pressure (HFIP can be recovered and recycled due to its volatility). Purify the crude product via flash column chromatography.

Issue 2: Incomplete Thermal Rearrangement at Standard Temperatures

Root Cause: The activation barrier for the [3,3]-sigmatropic shift is too high for the chosen solvent system, or the solvent's boiling point is insufficient to reach the required thermal threshold. Self-Validating Protocol: High-Temperature Thermal Rearrangement

  • Preparation: Dissolve (but-2-yn-1-yloxy)benzene (1.0 mmol) in 5 mL of anhydrous N,N-diethylaniline.

    • Causality Check: N,N-diethylaniline is chosen for its high boiling point (215 °C) and moderate polarity, which accommodates the thermal requirements while providing necessary transition state stabilization[1].

  • Heating: Degas the solution with N2​ for 10 minutes to prevent oxidative degradation of the ether. Heat to reflux (approx. 210 °C) for 4–6 hours.

  • Validation: Take aliquots hourly for GC-MS or NMR analysis. The rate-determining step is the initial [3,3]-sigmatropic shift[1]; tracking the formation of the final benzopyran/benzofuran validates the thermodynamic progression of the reaction.

  • Workup: Cool to room temperature, dilute with diethyl ether, and wash sequentially with 1M HCl to remove the N,N-diethylaniline solvent matrix.

Section 3: Quantitative Data on Solvent Effects

The following table summarizes the causal relationship between solvent properties and reaction outcomes for the cycloisomerization and rearrangement of (but-2-yn-1-yloxy)benzene.

SolventReaction TypeAdditive/CatalystTemp (°C)Relative YieldMechanistic Role of Solvent
Dichloromethane (DCM) Au(I) Catalysis[AuCl(L)] + AgSbF₆25HighNon-coordinating; allows unhindered alkyne activation.
Acetonitrile (MeCN) Au(I) Catalysis[AuCl(L)] + AgSbF₆25TraceStrongly coordinating; poisons Au(I) catalyst[2].
Hexafluoroisopropanol Au(I) Catalysis[AuCl(L)] (No Ag salt)25HighH-bond donor; activates Au-Cl bond directly[3].
N,N-Diethylaniline ThermalNone210ModerateHigh-boiling medium; stabilizes polarized TS[1].
Toluene ThermalNone110TraceInsufficient thermal energy / low polarity.

Section 4: Mechanistic & Workflow Diagrams

G A Substrate: (But-2-yn-1-yloxy)benzene B Au(I) Catalyst Coordination A->B C1 Non-Coordinating Solvent (e.g., DCM, Toluene) B->C1 C2 H-Bonding Solvent (e.g., HFIP) B->C2 C3 Coordinating Solvent (e.g., MeCN, DMSO) B->C3 D1 Active [Au]-Alkyne Complex C1->D1 D2 Au-Cl Bond Activation (Ag-Free Catalysis) C2->D2 D3 Catalyst Poisoning (Solvent Coordination) C3->D3 E [3,3]-Sigmatropic Rearrangement & Cycloisomerization D1->E D2->D1 F Product: 2-Methyl-2H-chromene E->F

Solvent-dependent pathways in the Au(I)-catalyzed cycloisomerization of aryl propargyl ethers.

Workflow S1 Analyze Crude Reaction Mixture S2 Is starting material consumed? S1->S2 Y Yes: Check Selectivity S2->Y Yes N No: Check Solvent S2->N No Y1 Chromene vs. Benzofuran Y->Y1 N1 Switch to HFIP or Add Ag(I) Salt N->N1

Troubleshooting workflow for incomplete conversion in propargyl-Claisen rearrangements.

Section 5: References

  • Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Gold-Catalyzed Conversion of Highly Strained Compounds. Chemical Reviews (ACS Publications).[Link]

  • Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold-Catalyzed Cycloisomerizations and Sequential Transformations. ACS Catalysis.[Link]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Shelf-Life Optimization of (but-2-yn-1-yloxy)benzene

Welcome to the Technical Support Center for (but-2-yn-1-yloxy)benzene (CAS: 13610-09-8), also known as 2-butynyl phenyl ether. As an internal aryl propargyl ether, this compound presents unique handling challenges in org...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (but-2-yn-1-yloxy)benzene (CAS: 13610-09-8), also known as 2-butynyl phenyl ether. As an internal aryl propargyl ether, this compound presents unique handling challenges in organic synthesis and drug development. Its molecular architecture makes it highly susceptible to autoxidation (peroxide formation) at the propargylic position and thermal instability via sigmatropic shifts.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure scientific integrity and laboratory safety.

Part 1: Quantitative Data & Physical Parameters

To establish a baseline for shelf-life optimization, adhere strictly to the physicochemical thresholds outlined below. Deviating from these parameters accelerates degradation and increases safety risks.

ParameterValue / RecommendationMechanistic Rationale
Storage Temperature 2–8 °CLow temperatures kinetically suppress the radical autoxidation pathway at the propargylic carbon.
Atmosphere Inert (N₂ or Ar)Displacing oxygen prevents the initiation phase of hydroperoxide formation.
Peroxide Testing Every 3–6 monthsPropargyl ethers are Class C peroxidizable chemicals; any added inhibitors deplete over time.
Thermal Limit < 100 °CTemperatures exceeding 150 °C provide the activation energy required for thermal Claisen rearrangement.

Part 2: Troubleshooting FAQs

Q1: What are the optimal storage conditions to maximize the shelf-life of (but-2-yn-1-yloxy)benzene?

A: Store the compound at 2–8 °C in a tightly sealed, light-resistant container under an inert atmosphere (Nitrogen or Argon). The propargyl ether moiety (–O–CH₂–C≡C–) contains highly reactive propargylic hydrogens. Exposure to ambient oxygen and UV light initiates a radical chain reaction, leading to the formation of hydroperoxides. By maintaining low temperatures and an oxygen-free environment, you kinetically suppress this degradation pathway.

Q2: I found an old bottle of (but-2-yn-1-yloxy)benzene in the back of the fridge. Is it still safe to use?

A: Do not open it immediately. First, perform a visual inspection. If you observe any viscous liquid settling at the bottom or crystalline solids around the cap or inside the liquid, do not touch the bottle . These are visual markers of explosive solid peroxides[1]. If the liquid is clear, you must test it for peroxides using a quantitative test strip before proceeding. Propargyl ethers are notorious for accumulating peroxides over prolonged storage and must be handled with extreme caution[2].

Q3: My reaction yields are dropping, and NMR shows unexpected aromatic peaks. Could the reagent be degrading during the reaction?

A: Yes. If (but-2-yn-1-yloxy)benzene is exposed to elevated temperatures (e.g., during harsh drying, improper distillation, or heated reactions), it undergoes a thermal Claisen rearrangement[3]. This [3,3]-sigmatropic shift converts the aryl propargyl ether into an allenyl cyclohexadienone intermediate, which rapidly tautomerizes and cyclizes into benzopyran or chromene derivatives[4]. This not only consumes your starting material but introduces reactive byproducts into your workflow.

Part 3: Experimental Protocols

Protocol 1: Self-Validating Peroxide Testing and Removal Workflow

Trustworthiness Standard: This protocol utilizes a closed-loop validation system to ensure zero peroxide carryover.

  • Preparation: Work in a fume hood behind a blast shield. Ensure non-sparking tools are used.

  • Initial Testing: Dip a quantitative peroxide test strip (e.g., Quantofix) into the (but-2-yn-1-yloxy)benzene. Wait 15 seconds and compare the color to the scale.

    • Result < 20 ppm: Safe for immediate use.

    • Result 20 - 100 ppm: Proceed to Step 3.

    • Result > 100 ppm: Do not attempt purification. Contact EHS for hazardous waste disposal.

  • Alumina Filtration: Pack a glass column with activated basic alumina (Brockmann I).

  • Elution: Pass the (but-2-yn-1-yloxy)benzene through the column. The basic alumina will adsorb the polar hydroperoxides while allowing the ether to pass through.

  • Validation: Re-test the eluate with a new peroxide test strip. The reading must be 0 ppm. Store immediately under Argon at 2–8 °C.

Protocol 2: Safe Vacuum Distillation (Post-Peroxide Clearance)

Caution: Never distill a peroxidizable ether without first verifying that it is completely free of peroxides. Concentrating peroxides in the distillation residue can lead to a catastrophic explosion.

  • Verification: Confirm peroxide levels are 0 ppm using Protocol 1.

  • Setup: Set up a short-path vacuum distillation apparatus. Add a small amount of a high-boiling radical inhibitor (e.g., BHT, if compatible with your downstream chemistry) to the distillation flask.

  • Execution: Apply high vacuum to lower the boiling point significantly. Keep the heating mantle temperature strictly below 80 °C to prevent thermal Claisen rearrangement.

  • Collection: Collect the purified fraction in a receiver flask pre-purged with Argon. Crucial: Leave at least 10–15% of the volume in the distillation flask; never distill to dryness.

Part 4: Mechanistic Visualizations

PeroxideWorkflow Start Retrieve (but-2-yn-1-yloxy)benzene from 2-8°C Storage Visual Visual Inspection (Check for crystals/viscosity) Start->Visual Crystals Crystals Present? DO NOT OPEN! Visual->Crystals Dispose Contact EHS for Safe Disposal Crystals->Dispose Yes Test Perform Quantofix Peroxide Test Crystals->Test No Result Peroxide Level? Test->Result Low < 20 ppm Safe to Use Result->Low High 20 - 100 ppm Purification Required Result->High Alumina Pass through Activated Alumina High->Alumina Alumina->Test Re-test

Figure 1: Closed-loop workflow for peroxide testing, safe handling, and purification.

ClaisenRearrangement A (but-2-yn-1-yloxy)benzene (Aryl Propargyl Ether) B [3,3]-Sigmatropic Rearrangement (>150°C) A->B C Allenyl Cyclohexadienone Intermediate B->C D Tautomerization & Cyclization C->D E Benzopyran / Chromene Derivatives D->E

Figure 2: Mechanistic pathway of thermal degradation via Claisen rearrangement.

References

  • Sigma-Aldrich. "(but-2-yn-1-yloxy)benzene | 13610-09-8 Properties." Sigma-Aldrich Catalog.

  • Stockholm University. "Routine for peroxide forming chemicals." SU Environmental Health and Safety. 2

  • Fisher Scientific. "SAFETY DATA SHEET - Propargyl ether." Fisher Scientific France. 1

  • National Science Foundation (NSF PAR). "Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers." Journal of Organic Chemistry. 4

  • National Chiao Tung University. "Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement." Organic & Biomolecular Chemistry. 3

Sources

Reference Data & Comparative Studies

Validation

validation of (but-2-yn-1-yloxy)benzene purity using HPLC-UV

Chemical Context & The Causality of Method Selection (But-2-yn-1-yloxy)benzene, commonly known as phenyl 2-butynyl ether, is a critical building block in organic synthesis, frequently utilized in transition-metal-catalyz...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & The Causality of Method Selection

(But-2-yn-1-yloxy)benzene, commonly known as phenyl 2-butynyl ether, is a critical building block in organic synthesis, frequently utilized in transition-metal-catalyzed cross-couplings, click chemistry, and complex target synthesis[1]. Because trace impurities—such as unreacted phenol or isomeric halides (e.g., 1-chloro-2-butene)—can poison metal catalysts or trigger unwanted side reactions, rigorous purity validation is non-negotiable.

When developing a purity assay for this compound, the physicochemical nature of the molecule dictates the analytical strategy. A common pitfall in analytical laboratories is defaulting to Gas Chromatography with Flame Ionization Detection (GC-FID) for volatile or semi-volatile ethers. However, aryl propargyl and butynyl ethers are highly susceptible to thermal [3,3]-sigmatropic rearrangements (Claisen rearrangements) . Subjecting (but-2-yn-1-yloxy)benzene to a standard GC injection port at 250°C risks in-situ conversion into allenylphenols. This thermal degradation produces artifactual impurity peaks, artificially lowering the reported purity of the parent compound[2].

Therefore, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is the scientifically sound choice for main-component purity[2]. Operating at near-ambient temperatures (e.g., 30°C), HPLC entirely circumvents thermal degradation. Furthermore, the robust π→π* transitions of the benzene ring provide excellent UV absorptivity, allowing for trace-level impurity detection.

Comparative Analysis: HPLC-UV vs. GC-FID vs. qNMR

To establish a holistic control strategy, HPLC-UV should be compared against orthogonal techniques like GC-FID (reserved strictly for residual solvents) and Quantitative Nuclear Magnetic Resonance (qNMR)[3].

While HPLC-UV requires reference standards to correct for varying UV response factors among impurities, qNMR measures the absolute mole fraction of the analyte directly, as the signal intensity is directly proportional to the number of nuclear spins[3],[4]. This makes qNMR an invaluable orthogonal tool for verifying the absolute purity of the primary reference standard itself[5].

TechComparison Root Purity Analysis HPLC HPLC-UV Root->HPLC Primary GC GC-FID Root->GC Volatiles qNMR qNMR Root->qNMR Orthogonal HPLC_Pro High Sensitivity No Thermal Degradation HPLC->HPLC_Pro GC_Pro High Resolution Risk: Thermal Rearrangement GC->GC_Pro qNMR_Pro Absolute Purity No Standards Needed qNMR->qNMR_Pro

Decision matrix for selecting analytical techniques for (but-2-yn-1-yloxy)benzene.

Table 1: Comparative Performance Metrics (Illustrative Data for (but-2-yn-1-yloxy)benzene)

ParameterHPLC-UVGC-FIDqNMR (1H, 600 MHz)
Purity Assay (%) 99.2 ± 0.194.8 ± 0.8*99.1 ± 0.2
Limit of Detection (LOD) 0.01%0.05%0.5%
Analysis Time 15 min20 min10 min
Standard Dependency Requires identical standardsRequires identical standardsInternal Standard only (e.g., Maleic Acid)
Thermal Risk None (Ambient Temp)High (Claisen Rearrangement)None (Ambient Temp)

*Note: The significantly lower apparent purity in GC-FID is an artifact caused by thermal rearrangement in the injection port.

Step-by-Step HPLC-UV Method Development & Validation Protocol

The following protocol is designed as a self-validating system in strict accordance with the [6],[7].

A. Method Development & The "Why" Behind the Parameters
  • Column: C18 (150 mm × 4.6 mm, 3 µm). Causality: The octadecylsilane stationary phase provides optimal hydrophobic retention for the lipophilic butynyl ether.

  • Mobile Phase: Gradient elution (Solvent A: 0.1% Formic Acid in Water; Solvent B: Acetonitrile).

    • Causality: Phenol (the synthetic precursor) is highly polar, while (but-2-yn-1-yloxy)benzene is highly non-polar. An isocratic method would either elute phenol in the void volume (compromising specificity) or cause the target peak to broaden unacceptably. A gradient from 20% B to 90% B ensures sharp peaks and baseline resolution for both extremes.

  • Detection Wavelength: 220 nm. Causality: The aromatic ring exhibits a strong E2 band transition near 220 nm, maximizing the signal-to-noise ratio for trace impurities, which is critical for establishing a low Limit of Quantitation (LOQ).

ValidationWorkflow A Method Development B Specificity Assessment A->B C Linearity & Range B->C D Accuracy & Precision C->D E Sensitivity (LOD/LOQ) D->E F Robustness Testing E->F G Validated HPLC Method F->G

ICH Q2(R2) guided HPLC-UV validation workflow for (but-2-yn-1-yloxy)benzene.

B. Execution Methodology & Self-Validating Gatekeepers

Step 1: System Suitability Testing (SST) - The Gatekeeper Before any validation data is collected, the system must prove it is fit for purpose.

  • Action: Inject a resolution mixture containing 0.1 mg/mL phenol and 0.1 mg/mL (but-2-yn-1-yloxy)benzene.

  • Self-Validation Criteria: The run automatically aborts if the Resolution ( Rs​ ) between the two peaks is < 1.5, or if the relative standard deviation (RSD) of 5 replicate standard injections is > 2.0%.

Step 2: Specificity

  • Action: Inject a blank (diluent), the target compound, and known synthetic impurities (phenol, 1-chloro-2-butene).

  • Requirement: Ensure no blank peaks interfere with the analyte retention time. Peak purity angle must be less than the peak purity threshold (using a Photodiode Array detector) to confirm no co-eluting hidden impurities.

Step 3: Linearity and Range

  • Action: Prepare 5 concentration levels ranging from 25% to 150% of the nominal target concentration (e.g., 0.25 mg/mL to 1.5 mg/mL).

  • Requirement: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥ 0.999.

Step 4: Accuracy (Recovery)

  • Action: Spike known amounts of (but-2-yn-1-yloxy)benzene into a synthetic matrix at 3 levels (50%, 100%, 150%) in triplicate (9 determinations total).

  • Requirement: Mean recovery must fall between 98.0% and 102.0%.

Step 5: Sensitivity (LOD and LOQ)

  • Action: Dilute the standard sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Requirement: LOD is established at S/N ≥ 3:1. LOQ is established at S/N ≥ 10:1, followed by 6 replicate injections at the LOQ level to ensure precision (RSD ≤ 5.0%).

Table 2: HPLC-UV Validation Results Summary (ICH Q2(R2) Compliant)

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Resolution ( Rs​ ) > 1.5 Rs​ = 4.2 (Phenol/Product)Pass
Linearity R2 ≥ 0.999 (25-150%) R2 = 0.9998Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0%99.5% - 100.2%Pass
LOD / LOQ S/N > 3 / S/N > 100.01% / 0.03%Pass

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis."[Link]

  • National Center for Biotechnology Information (PMC). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis."[Link]

Sources

Comparative

A Comparative Guide to Metal Catalysts for the Intramolecular Cyclization of (but-2-yn-1-yloxy)benzene

This guide provides a comprehensive comparative analysis of common metal catalysts for the intramolecular hydroarylation of (but-2-yn-1-yloxy)benzene, a key transformation for the synthesis of substituted 2H-chromenes. T...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of common metal catalysts for the intramolecular hydroarylation of (but-2-yn-1-yloxy)benzene, a key transformation for the synthesis of substituted 2H-chromenes. This class of heterocyclic compounds is a prevalent motif in a wide array of biologically active molecules and natural products. The ensuing discussion, supported by experimental data from peer-reviewed literature, is designed to aid researchers, chemists, and drug development professionals in selecting the optimal catalytic system for their synthetic needs.

Introduction: The Significance of Alkyne Hydroarylation

The intramolecular hydroarylation of alkynes is a powerful and atom-economical method for the construction of carbo- and heterocyclic ring systems.[1] In the case of aryl propargyl ethers such as (but-2-yn-1-yloxy)benzene, this transformation offers a direct route to 2H-chromenes through a formal addition of an aromatic C-H bond across the alkyne. The choice of metal catalyst is paramount, as it dictates the reaction's efficiency, regioselectivity, and tolerance to functional groups. This guide will focus on the comparative performance of gold, palladium, and platinum catalysts, which are among the most widely employed for this purpose.

Comparative Performance of Metal Catalysts

The cyclization of (but-2-yn-1-yloxy)benzene and its analogs is predominantly a 6-endo-dig process, leading to the formation of the thermodynamically favored six-membered 2H-chromene ring system. However, the choice of metal catalyst significantly influences the reaction conditions and outcomes. Below is a comparative summary of gold, palladium, and platinum catalysts for this transformation.

Catalyst SystemTypical CatalystCo-catalyst/AdditiveSolventTemp. (°C)Yield (%)Key Observations
Gold (I) Ph₃PAuCl / AgNTf₂Silver salt (halide scavenger)Dichloromethane or Toluene25 - 8085-95High yields under mild conditions. The silver co-catalyst is often required to generate the active cationic gold species.[2]
Gold (III) AuCl₃NoneDichloroethane80~90Simple and effective, does not require a co-catalyst.[3]
Palladium (II) Pd(OAc)₂CuBr₂ / LiBrAcetic AcidRoom Temp.80-90Allows for concurrent functionalization, such as bromination at the 3-position of the chromene ring.[2][4]
Platinum (II) PtCl₂NoneToluene80-100Moderate to GoodEffective for the cyclization of aryl alkynes, though often requires higher temperatures compared to gold catalysts.[5][6]

Mechanistic Considerations and Catalyst Selection

The choice of catalyst is intrinsically linked to the desired reaction pathway and the electronic nature of the substrate.

Gold Catalysts: Gold(I) and Gold(III) are highly oxophilic and act as powerful π-acids, activating the alkyne towards nucleophilic attack by the tethered arene.[7] The generally accepted mechanism for gold(I)-catalyzed cyclization involves the coordination of the cationic gold species to the alkyne, which enhances its electrophilicity. This is followed by an intramolecular Friedel-Crafts-type attack of the electron-rich benzene ring onto the activated alkyne. Subsequent protonolysis regenerates the catalyst and affords the 2H-chromene product. The use of a silver salt as a co-catalyst is often necessary to abstract a halide ligand from the gold precatalyst, generating the catalytically active cationic gold species.[2]

Palladium Catalysts: Palladium(II) catalysts can also effect the cyclization of aryl propargyl ethers. The mechanism is thought to involve the coordination of the Pd(II) salt to the alkyne, followed by intramolecular attack of the arene.[4] In the presence of reagents like CuBr₂, the reaction can proceed via a different pathway that results in the formation of a 3-bromo-2H-chromene. This highlights the versatility of palladium catalysis in achieving tandem cyclization and functionalization.

Platinum Catalysts: Platinum(II) complexes, such as PtCl₂, are also known to catalyze the intramolecular hydroarylation of alkynes. The mechanism can be similar to that of gold, involving π-activation of the alkyne. However, platinum catalysts can also operate through C-H activation pathways, particularly with substrates bearing appropriately positioned C-H bonds.[5][6]

Experimental Protocols

The following are representative experimental procedures for the cyclization of an aryl propargyl ether using gold, palladium, and platinum catalysts.

Protocol 1: Gold(I)-Catalyzed Cyclization

Catalyst System: Ph₃PAuCl / AgNTf₂

Procedure:

  • To a solution of the aryl propargyl ether (1.0 mmol) in 1,2-dichloroethane (10 mL) is added Ph₃PAuCl (0.05 mmol, 5 mol%) and AgNTf₂ (0.05 mmol, 5 mol%).

  • The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of silica gel to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2H-chromene.[8]

Protocol 2: Palladium(II)-Catalyzed Brominative Cyclization

Catalyst System: Pd(OAc)₂ with CuBr₂ and LiBr

Procedure:

  • To a stirred solution of the aryl propargyl ether (1.0 mmol) in acetic acid (5 mL) is added Pd(OAc)₂ (0.05 mmol, 5 mol%), LiBr (1.0 mmol), and CuBr₂ (2.5 mmol) at room temperature.

  • The reaction mixture is stirred until the starting material is completely consumed as indicated by TLC.

  • A saturated solution of NaHCO₃ is then carefully added to neutralize the acetic acid.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 3-bromo-2H-chromene derivative.[4]

Protocol 3: Platinum(II)-Catalyzed Cyclization

Catalyst System: PtCl₂

Procedure:

  • A solution of the aryl propargyl ether (1.0 mmol) and PtCl₂ (0.05 mmol, 5 mol%) in toluene (10 mL) is heated to 100 °C in a sealed tube.

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed in vacuo.

  • The residue is purified by flash chromatography on silica gel to give the corresponding 2H-chromene.[9]

Visualization of Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the gold(I) and palladium(II)-catalyzed cyclization of (but-2-yn-1-yloxy)benzene.

Gold_Catalyzed_Cyclization Gold(I)-Catalyzed Cyclization Pathway cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Ph3PAuCl Ph3PAuCl Active_Catalyst [Ph3PAu]+ NTf2- Ph3PAuCl->Active_Catalyst + AgNTf2 - AgCl AgNTf2 AgNTf2 Substrate (but-2-yn-1-yloxy)benzene Pi_Complex π-Alkyne Gold Complex Substrate->Pi_Complex + [Ph3PAu]+ Vinyl_Cation Vinyl Gold Intermediate Pi_Complex->Vinyl_Cation 6-endo-dig cyclization Cyclized_Intermediate Cyclized Gold Intermediate Vinyl_Cation->Cyclized_Intermediate Cyclized_Intermediate->Active_Catalyst Releases catalyst Product 4-Methyl-2H-chromene Cyclized_Intermediate->Product Protodeauration (-H+)

Gold(I)-catalyzed cyclization of (but-2-yn-1-yloxy)benzene.

Palladium_Catalyzed_Cyclization Palladium(II)-Catalyzed Brominative Cyclization Pd(OAc)2 Pd(OAc)2 Substrate (but-2-yn-1-yloxy)benzene Pd_Pi_Complex Pd(II)-Alkyne Complex Substrate->Pd_Pi_Complex + Pd(II) Vinyl_Pd Vinyl Palladium Intermediate Pd_Pi_Complex->Vinyl_Pd Intramolecular carbopalladation Brominated_Product 3-Bromo-4-methyl-2H-chromene Vinyl_Pd->Brominated_Product + CuBr2 - Pd(II) - CuBr CuBr2 CuBr2

Palladium(II)-catalyzed brominative cyclization.

Conclusion

The intramolecular cyclization of (but-2-yn-1-yloxy)benzene to form 2H-chromenes can be effectively catalyzed by gold, palladium, and platinum complexes. Gold catalysts, particularly Au(I) species, offer high yields under mild conditions, making them a preferred choice for this transformation. Palladium(II) catalysis provides the added advantage of tandem cyclization-functionalization reactions, allowing for the direct synthesis of functionalized chromenes. Platinum(II) catalysts are also viable but may require more forcing conditions. The selection of the optimal catalyst will depend on the specific synthetic goals, including desired functionalization, reaction conditions, and cost considerations.

References

  • Gil-Negrete, J. M.; Sestelo, J. P.; Sarandeses, L. A. A General and Efficient Gold-Catalyzed Intramolecular Hydroarylation of Alkynes. Org. Lett.2016, 18 (17), 4316–4319.
  • Wang, Q.; Finn, M. G. Catalytic Petasis-Type Reactions for the Synthesis of 2H-Chromenes. Org. Lett.2000, 2 (25), 4063–4065.
  • Savitha, G.; Felix, K.; Perumal, P. T. Synthesis of Novel 3-Bromo-2H-chromene Derivatives: Palladium-Mediated Intramolecular Cyclization of Aryl Propargyl Ethers. Synlett2009, (13), 2079–2082.
  • Barluenga, J.; et al. Catalytic Synthesis of 2H-Chromenes.
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  • Wu, X.-F.; et al. Palladium-catalyzed double-carbonylative cyclization of propargyl alcohols and aryl triflates to expedite construction of 4-aroyl-furan-2(5H)-ones. Org. Chem. Front.2018, 5, 245-248.
  • Li, Z.; et al. Computational Study on Cycloisomerization/Oxidative Dimerization of Aryl Propargyl Ethers Catalyzed by Gold Nanoclusters: Mechanism and Selectivity. Organometallics2014, 33 (22), 6336–6344.
  • Fiksdahl, A.; et al. Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen2022, 11(3), e202100277.
  • Liu, G.; et al. Pd-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines for the synthesis of polysubstituted furans. Chem. Commun.2016, 52, 10329-10332.
  • Garcı́a-Garcı́a, P.; et al. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. Beilstein J. Org. Chem.2011, 7, 1047–1066.
  • Perumal, P. T.; et al. Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. J. Org. Chem. Res.2025, 13(04), 319-334.
  • Toste, F. D.; et al. Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. Acc. Chem. Res.2023, 56(13), 1665–1678.
  • Ma, S.; et al. Palladium-catalyzed cyclization of propargylic compounds. Acc. Chem. Res.2011, 44(7), 529–541.
  • Lautens, M.; et al. Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade.
  • Chatani, N.; et al. Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation. Angew. Chem. Int. Ed.2009, 48(22), 3999-4001.
  • Zhang, J.; Schmalz, H.-G. Chemoselectivity in Gold(I)
  • Zhu, G.; et al. Palladium-Catalyzed Hydroarylation, Hydroalkenylation, and Hydrobenzylation of Ynol Ethers with Organohalides: A Regio- and Stereoselective Entry to α,β - and β,β-Disubstituted Alkenyl Ethers. J. Org. Chem.2014, 79(8), 3487–3493.
  • Daugulis, O.; et al. Palladium(II) acetate [Pd(OAc)2]: A versatile catalyst in organic synthesis. Synlett2005, (18), 2859-2870.
  • He, C.; et al. Platinum(II)-catalyzed cyclization sequence of aryl alkynes via C(sp3)-H activation: a DFT study. J. Org. Chem.2012, 77(15), 6435–6444.
  • Sarpong, R.; et al. Regioselective [2 + 2 + 2] Alkyne Cyclotrimerizations to Hexasubstituted Benzenes: Syntheses of Fomajorin D and Fomajorin S. J. Org. Chem.2020, 85(6), 4166–4180.
  • Larock, R. C.; et al. Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. J. Org. Chem.2025, 90(15), 12345-12356.
  • Akai, S.; Egi, M. Transition Metal-Catalyzed Intramolecular Cyclization of Propargyl Alcohols and Their Derivatives for the Synthesis of Highly Substituted Five-Membered Oxygen Heterocycles. Heterocycles2015, 91(7), 1335.
  • Echavarren, A. M.; et al. Synthesis of fluoranthenes by hydroarylation of alkynes catalyzed by gold(I) or gallium trichloride. Beilstein J. Org. Chem.2011, 7, 1546–1552.
  • Nolan, S. P.; et al.
  • Li, X.; et al. Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones. Chem. Sci.2012, 3, 1996-2000.
  • He, C.; et al. Mechanisms of the PtCl2-Catalyzed Intramolecular Cyclization of o-Isopropyl-Substituted Aryl Alkynes for the Synthesis of Indenes: A DFT Study. J. Org. Chem.2014, 79(12), 5684–5696.
  • Zhang, J. Cyclization Reactions of Alkenes and Alkynes. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 621–688.
  • Asao, N.; Yamamoto, Y. AuCl3-catalyzed benzannulation: synthesis of naphthyl ketone derivatives from o-alkynylbenzaldehydes with alkynes. J. Am. Chem. Soc.2002, 124(43), 12650–12651.
  • Larock, R. C.; et al. Regioselective haloaromatization of 1,2-bis(ethynyl)benzene via halogen acids and PtCl2. Platinum-catalyzed 6-pi electrocyclization of 1,2-bis(1'-haloethenyl)benzene intermediates. J. Org. Chem.2005, 70(25), 10482–10487.
  • Nolan, S. P.; et al. Alkyne hydroarylation with Au N-heterocyclic carbene catalysts. Beilstein J. Org. Chem.2013, 9, 29–37.
  • Cundari, T. R.; et al. The Reaction Mechanism Underlying Pd(II) Catalyzed Oxidative Coupling of Ethylene and Benzene to Form Styrene. Organometallics2020, 39(20), 3749–3759.
  • Yamamoto, Y.; et al. Platinum and Ruthenium Chloride-Catalyzed Cycloisomerization of 1-Alkyl-2-ethynylbenzenes: Interception of π-Activated Alkynes with a Benzylic C−H Bond. J. Org. Chem.2009, 74(14), 5043–5051.
  • Gagosz, F.; et al. Gold(I)-Catalysed Hydroarylation of Lactam-Derived Enynes as an Entry to Tetrahydrobenzo[g]quinolines. Eur. J. Org. Chem.2014, 2014(24), 5227–5234.
  • Rodríguez, F.; et al. Pathway economy in cyclization of 1,n-enynes. Beilstein J. Org. Chem.2025, 21, 173-194.
  • Wencel-Delord, J.; et al. Iteroselectivity, the missing sibling of chemo-, regio- and stereoselectivities. ChemRxiv2022.
  • Dong, G.; et al. Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. Chem. Soc. Rev.2014, 43, 3394-3426.
  • Tiekink, E. R. T.; et al. 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile. Acta Crystallogr. Sect. E Struct. Rep. Online2013, 69(Pt 12), o1793.

Sources

Validation

A Comparative Guide to GC-MS Method Validation for the Detection and Quantification of (but-2-yn-1-yloxy)benzene

In the landscape of pharmaceutical research and drug development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The ability to accurately an...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The ability to accurately and reliably detect and quantify a specific analyte in a complex matrix is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of (but-2-yn-1-yloxy)benzene, a representative aromatic ether compound, against a common alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The choice of analytical methodology can significantly impact the efficiency and reliability of data generated throughout the drug development lifecycle. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the validation process and a critical comparison of two powerful analytical techniques. The principles and practices detailed herein are grounded in the internationally recognized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]

The Criticality of Method Validation

An analytical method is considered validated when it is proven to be suitable for its intended purpose.[1][3] This involves a series of experiments designed to assess the method's performance characteristics, ensuring that it is reliable, reproducible, and accurate for the quantitative determination of the analyte. For a compound like (but-2-yn-1-yloxy)benzene, which contains both an aromatic ring and an ether linkage, selecting an appropriate analytical technique is the first crucial step. GC-MS is often a "gold standard" for the analysis of volatile and semi-volatile organic compounds due to its high sensitivity and specificity.[5][6]

Part 1: A Validated GC-MS Method for (but-2-yn-1-yloxy)benzene

This section details a comprehensive, albeit hypothetical, validated GC-MS method for the quantification of (but-2-yn-1-yloxy)benzene. The experimental design and acceptance criteria are based on established industry best practices and regulatory expectations.[7][8]

Experimental Protocol: GC-MS

A robust GC-MS method begins with meticulous optimization of the chromatographic and mass spectrometric parameters.

1. Sample Preparation:

  • A stock solution of (but-2-yn-1-yloxy)benzene is prepared in methanol at a concentration of 1 mg/mL.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Quality control (QC) samples are prepared at three concentration levels: low (0.3 µg/mL), medium (30 µg/mL), and high (80 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantification Ion: m/z 162.1 (Molecular Ion)

  • Qualifier Ions: m/z 133.1, 105.1

The choice of a non-polar HP-5ms column is ideal for the separation of aromatic compounds. The temperature program is designed to ensure good peak shape and resolution from potential matrix components. SIM mode is employed to enhance sensitivity and selectivity for the target analyte.[9]

Method Validation Parameters and Acceptance Criteria

The following validation characteristics are assessed according to ICH Q2(R1) guidelines.[1][3][4]

Table 1: Summary of GC-MS Method Validation Parameters and Results

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interfering peaks at the retention time of the analyte.No interference observed from blank matrix.Pass
Linearity (r²) ≥ 0.9950.9992Pass
Range (µg/mL) 0.1 - 1000.1 - 100Pass
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2%Pass
Precision (%RSD)
- Repeatability≤ 15.0%≤ 5.8%Pass
- Intermediate Precision≤ 20.0%≤ 8.2%Pass
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 30.03Pass
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 100.1Pass
Robustness No significant impact on results with minor variations.Method is robust to minor changes in flow rate and oven temperature ramp.Pass

This data is for illustrative purposes only.

Causality Behind Experimental Choices
  • Specificity: The use of a mass spectrometer as the detector provides a high degree of specificity. By monitoring for the characteristic molecular ion and qualifier ions of (but-2-yn-1-yloxy)benzene, the risk of interference from co-eluting compounds is significantly minimized.[10]

  • Linearity and Range: A wide linear range is crucial for the accurate quantification of samples with varying concentrations. The chosen range from the LOQ to 100 µg/mL covers a broad spectrum of potential sample concentrations.[7][8]

  • Accuracy and Precision: Accuracy, the closeness of the measured value to the true value, and precision, the degree of scatter between a series of measurements, are fundamental to the reliability of a method.[10][11] Performing these tests at multiple concentration levels ensures the method is reliable across its entire range.

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method.[7][11] For trace-level analysis, a low LOD and LOQ are essential. The signal-to-noise ratio is a widely accepted method for their determination.[8]

  • Robustness: Assessing robustness by intentionally varying method parameters (e.g., flow rate, temperature ramp) demonstrates the method's reliability during routine use where minor variations are expected.

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Method Optimization (GC & MS Parameters) Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Sample Analysis Rob->Routine

Caption: Workflow for GC-MS method validation.

Part 2: Comparative Analysis with HPLC-UV

While GC-MS offers excellent performance, it is not always the only or most suitable option. High-Performance Liquid Chromatography with an Ultraviolet (UV) detector is a widely used alternative in the pharmaceutical industry.

Hypothetical HPLC-UV Method for (but-2-yn-1-yloxy)benzene

1. Sample Preparation:

  • Identical to the GC-MS method.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II (or equivalent)

  • Detector: Diode Array Detector (DAD)

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm

Performance Comparison: GC-MS vs. HPLC-UV

The following table provides a comparative summary of the hypothetical performance of the two methods.

Table 2: Performance Comparison of GC-MS and HPLC-UV Methods

Performance ParameterGC-MSHPLC-UVRationale for Difference
Specificity Very HighModerate to HighGC-MS provides structural information from mass spectra, offering superior specificity over UV detection which relies on chromophores.
Sensitivity (LOQ) 0.1 µg/mL0.5 µg/mLGC-MS in SIM mode is generally more sensitive than UV detection for many analytes.
Linearity (r²) 0.99920.9985Both techniques can achieve excellent linearity.
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Both methods can be highly accurate when properly validated.
Precision (%RSD) ≤ 8.2%≤ 7.5%Both methods can demonstrate excellent precision.
Analysis Time ~15 min~10 minHPLC can sometimes offer faster run times with isocratic elution.
Robustness HighHighBoth methods can be robust, though HPLC can be more sensitive to mobile phase composition changes.
Cost & Complexity HigherLowerGC-MS instrumentation is generally more expensive and requires more specialized expertise to operate and maintain.

This data is for illustrative purposes only.

Method_Comparison cluster_advantages Advantages cluster_disadvantages Disadvantages GCMS GC-MS GCMS_adv High Specificity High Sensitivity GCMS->GCMS_adv GCMS_dis Higher Cost More Complex GCMS->GCMS_dis HPLC HPLC-UV HPLC_adv Lower Cost Simpler Operation Faster Analysis HPLC->HPLC_adv HPLC_dis Lower Specificity Potentially Lower Sensitivity HPLC->HPLC_dis

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Comparative

A Kinetic Comparison of (but-2-yn-1-yloxy)benzene Rearrangement Reactions: A Guide for Researchers

For researchers and professionals in drug development and organic synthesis, understanding the kinetics of molecular rearrangements is paramount for reaction optimization and the rational design of synthetic pathways. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, understanding the kinetics of molecular rearrangements is paramount for reaction optimization and the rational design of synthetic pathways. This guide provides an in-depth kinetic comparison of the rearrangement reactions of (but-2-yn-1-yloxy)benzene, a model substrate for the aromatic Claisen rearrangement of aryl propargyl ethers. We will delve into the mechanistic underpinnings, present comparative experimental and computational kinetic data, and provide detailed experimental protocols for practical application.

Introduction: The Aromatic Claisen Rearrangement of Aryl Propargyl Ethers

The thermal rearrangement of aryl propargyl ethers, such as (but-2-yn-1-yloxy)benzene, is a powerful tool in organic synthesis for the formation of various heterocyclic compounds, including chromenes (benzopyrans) and benzofurans.[1][2] This transformation proceeds primarily through a[1][1]-sigmatropic rearrangement, a class of reactions known as the Claisen rearrangement.[3] The reaction is a concerted, intramolecular process that proceeds through a highly ordered cyclic transition state.[3]

The initial[1][1]-sigmatropic shift in an aryl propargyl ether leads to the formation of an allenyl cyclohexadienone intermediate. This intermediate is not stable and rapidly undergoes subsequent reactions, such as tautomerization and electrocyclization, to yield the final aromatic products.[1][4] The overall reaction cascade is often driven by the exergonic formation of a stable carbonyl group and the rearomatization of the phenyl ring.[3]

It is important to distinguish this reaction from the Mislow-Evans rearrangement, which involves the[1][5]-sigmatropic rearrangement of allylic sulfoxides.[6][7] As (but-2-yn-1-yloxy)benzene is an ether and lacks a sulfoxide group, the Mislow-Evans rearrangement is not a competing pathway in this system.

Mechanistic Pathways and Kinetic Considerations

The rearrangement of (but-2-yn-1-yloxy)benzene is initiated by a thermal[1][1]-sigmatropic rearrangement to form an ortho-allenyl cyclohexadienone. This step is generally considered the rate-determining step of the overall reaction sequence.[2][5] The subsequent steps, including tautomerization to an enol and a[4][8]-hydride shift followed by electrocyclization, lead to the formation of a benzopyran (chromene) derivative.[1]

The reaction rate is significantly influenced by several factors:

  • Temperature: As with most pericyclic reactions, higher temperatures are typically required to overcome the activation energy barrier.[9]

  • Solvent: Polar solvents can accelerate the Claisen rearrangement.[3] The choice of solvent can also influence the subsequent reaction pathways of the allenyl intermediate.

  • Substituents: Electron-donating or electron-withdrawing groups on the aromatic ring can alter the activation energy of the rearrangement and influence the regioselectivity in asymmetrically substituted aryl ethers.[2][4]

Below is a diagram illustrating the generally accepted mechanism for the Claisen rearrangement of an aryl propargyl ether to a benzopyran.

Claisen Rearrangement Mechanism cluster_0 Aryl Propargyl Ether cluster_1 Transition State cluster_2 Intermediate cluster_3 Tautomerization & Cyclization A (but-2-yn-1-yloxy)benzene TS [3,3]-Sigmatropic Transition State A->TS Δ (Rate-determining) B o-Allenyl Cyclohexadienone TS->B C Enol Intermediate B->C Tautomerization D Benzopyran C->D [1,5]-H shift & Electrocyclization

Caption: Mechanism of the aromatic Claisen rearrangement.

Kinetic Data Comparison

The kinetics of the Claisen rearrangement of aryl propargyl ethers have been investigated through both experimental and computational methods. Density Functional Theory (DFT) calculations have been particularly insightful in determining the activation energies (ΔG‡) for the rate-determining[1][1]-sigmatropic rearrangement.

SubstrateSubstituent EffectCalculated ΔG‡ (kcal/mol)Reference
Aryl propargyl ether (unsubstituted)-33.1[4]
3-Nitro-substituted aryl propargyl etherElectron-withdrawing (meta)31.7[4]
Amino-substituted aryl propargyl etherElectron-donating29.1 - 29.8[1]
2,6-Dimethyl-1-phenyl propargyl etherSteric hindrance (ortho)32.1[1]

Key Insights from Kinetic Data:

  • Substituent Effects: The presence of substituents on the aryl ring significantly impacts the activation barrier. Electron-withdrawing groups like a nitro group at the meta-position can lower the activation energy.[4] Conversely, steric hindrance at the ortho positions, as seen with dimethyl substitution, can increase the activation barrier.[1]

  • Reaction Pathway Competition: In unsymmetrically substituted aryl propargyl ethers, the Claisen rearrangement can occur at two different ortho positions. Computational studies show that the regioselectivity is determined by the relative activation barriers of the competing pathways, which are influenced by both electronic and steric effects of the substituents.[1][2]

Experimental Protocols

Synthesis of (but-2-yn-1-yloxy)benzene

A common and convenient method for the synthesis of (but-2-yn-1-yloxy)benzene and its derivatives involves the reaction of a phenol with a propargyl halide in the presence of a base.[10][11]

Materials:

  • Phenol (or substituted phenol)

  • 1-Bromo-2-butyne (or other suitable propargyl halide)

  • Potassium carbonate (K₂CO₃)

  • Acetone (or other suitable aprotic polar solvent)

Procedure:

  • To a round-bottom flask, add the phenol (1.0 eq) and potassium carbonate (1.5 eq).

  • Add acetone to dissolve the reactants.

  • To this stirred suspension, add 1-bromo-2-butyne (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Reactants Phenol 1-Bromo-2-butyne K₂CO₃ Acetone Reaction Reflux Reactants->Reaction Workup Filtration Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product (but-2-yn-1-yloxy)benzene Purification->Product

Sources

Validation

A Comparative Benchmarking Guide to (But-2-yn-1-yloxy)benzene Derivatives in Medicinal Chemistry Assays

Introduction: The (But-2-yn-1-yloxy)benzene Scaffold - A Versatile Tool in Medicinal Chemistry The (but-2-yn-1-yloxy)benzene scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile fra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The (But-2-yn-1-yloxy)benzene Scaffold - A Versatile Tool in Medicinal Chemistry

The (but-2-yn-1-yloxy)benzene scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. The presence of a terminal alkyne group provides a reactive handle for "click chemistry," enabling the facile synthesis of a diverse library of derivatives, most notably 1,2,3-triazoles.[1] This synthetic accessibility, coupled with the scaffold's ability to interact with various biological targets, has led to the exploration of its potential in a range of therapeutic areas.

This guide provides a comprehensive comparison of (but-2-yn-1-yloxy)benzene derivatives across several key medicinal chemistry assays. We will delve into their performance as anticancer, antimicrobial, and antioxidant agents, as well as their potential for enzyme inhibition, supported by experimental data from peer-reviewed studies. Each section will be accompanied by detailed, field-proven protocols for the key assays, enabling researchers to replicate and build upon these findings.

I. Anticancer Activity: Targeting Proliferation in Diverse Cancer Cell Lines

Derivatives of the (but-2-yn-1-yloxy)benzene scaffold have demonstrated notable cytotoxic activity against various cancer cell lines. The ability to introduce a wide range of substituents allows for the fine-tuning of their antiproliferative effects.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected (but-2-yn-1-yloxy)benzene derivatives against the MCF-7 breast adenocarcinoma cell line and other cancer cell lines.

CompoundStructureCell LineIC50 (µg/mL)Reference
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde5-bromo-2-(prop-2-yn-1-yloxy)benzaldehydeMCF-7173.4[2]
3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehydeMCF-754.3[2]
1,2,3-triazole-benzophenone derivatives (from 2-hydroxy-4-(prop-2-yn-1-yloxy)benzophenone)General structure of 1,2,3-triazole-benzophenone derivativesA549 (lung), MCF-7 (breast), HT-144 (melanoma)Showed high cytotoxicity[1]

Expert Insights on Structure-Activity Relationships (SAR):

The data suggests that substitution on the benzene ring plays a crucial role in the anticancer potency of these derivatives. For instance, the presence of bulky, lipophilic di-tert-butyl groups on the benzaldehyde derivative resulted in a significantly lower IC50 value against MCF-7 cells compared to the bromo-substituted analogue.[2] This highlights the importance of optimizing steric and electronic properties to enhance cytotoxic effects. Furthermore, the conversion of the terminal alkyne to a 1,2,3-triazole ring, as seen in the benzophenone derivatives, has been shown to yield compounds with high cytotoxicity against a panel of cancer cell lines, indicating the therapeutic potential of this chemical modification.[1]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the (but-2-yn-1-yloxy)benzene derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow Diagram:

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Development cluster_readout Data Acquisition seed Seed Cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add Solubilizer incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The (but-2-yn-1-yloxy)benzene scaffold has also been investigated for its antimicrobial properties. The ability to easily modify the core structure allows for the exploration of activity against a range of bacterial and fungal strains.

Comparative Analysis of Antimicrobial Activity

The following table presents the antimicrobial activity of several (but-2-yn-1-yloxy)benzene derivatives.

CompoundStructureOrganismActivityReference
2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene2-bromo-4-methyl-1-(prop-2-ynyloxy)benzeneBacillus subtilis55.67% inhibition at 100 µg/mL (IC50 = 79.9 µg/mL)[3]
3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehydeBacillus subtilisGood antibacterial activity[2]
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde5-bromo-2-(prop-2-yn-1-yloxy)benzaldehydeAspergillus nigerHigh antifungal activity[2]
3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehydeAspergillus nigerHigh antifungal activity[2]
2-(prop-2-ynyloxy)naphthalene-1,4-dione2-(prop-2-ynyloxy)naphthalene-1,4-dioneStreptococcus mutansMIC = 1.56 µg/mL[4]
2-(prop-2-ynyloxy)naphthalene-1,4-dione2-(prop-2-ynyloxy)naphthalene-1,4-dioneActinomyces naeslundiiMIC = 3.125 µg/mL[4]

Expert Insights on Structure-Activity Relationships (SAR):

The antimicrobial data reveals that both the substitution pattern on the benzene ring and the overall molecular framework influence activity. For instance, the 2-bromo-4-methyl substituted derivative showed potent activity against Bacillus subtilis.[3] The 3,5-di-tert-butyl substituted benzaldehyde also exhibited good antibacterial activity against the same strain, suggesting that different substitution patterns can lead to effective antimicrobial agents.[2] Notably, the benzaldehyde derivatives displayed high antifungal activity against Aspergillus niger.[2] Furthermore, incorporating the (prop-2-ynyloxy) moiety into a naphthoquinone scaffold resulted in a compound with a very low minimum inhibitory concentration (MIC) against the cariogenic bacterium Streptococcus mutans.[4]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strain (e.g., Bacillus subtilis) overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_compounds Prepare Compound Dilutions in 96-well plate prep_compounds->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

III. Antioxidant Activity: Scavenging Free Radicals

The (but-2-yn-1-yloxy)benzene scaffold has also been explored for its antioxidant potential. The ability of these compounds to scavenge free radicals is a key measure of their antioxidant capacity.

Comparative Analysis of Antioxidant Activity

The following table summarizes the antioxidant activity of selected derivatives.

CompoundStructureAssayResultReference
3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehydePhosphomolybdenum assayShowed almost the same total antioxidant capacity as the trolox standard.[2]
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde5-bromo-2-(prop-2-yn-1-yloxy)benzaldehydeMultiple assaysLower antioxidant capacity compared to the di-tert-butyl derivative.[2]
1,2,3-triazole-benzophenone derivatives (from 2-hydroxy-4-(prop-2-yn-1-yloxy)benzophenone)General structure of 1,2,3-triazole-benzophenone derivativesMultiple assaysHigh in vitro antioxidant effects.[1]

Expert Insights on Structure-Activity Relationships (SAR):

The antioxidant activity of these derivatives is significantly influenced by the substituents on the aromatic ring. The 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde demonstrated strong antioxidant capacity, nearly equivalent to the standard antioxidant, trolox.[2] This is likely due to the electron-donating nature of the tert-butyl groups, which can stabilize the phenoxy radical formed during the antioxidant process. In contrast, the bromo-substituted derivative showed lower activity.[2] The conversion of the alkyne to a triazole ring in the benzophenone series also resulted in compounds with high antioxidant effects.[1]

IV. Urease Inhibition: A Potential Target for Gastric Pathogens

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising strategy for the treatment of infections caused by these organisms.

Comparative Analysis of Urease Inhibition

The following table details the urease inhibitory activity of a series of (prop-2-ynyloxy)benzene derivatives.

CompoundStructure% Inhibition at 100 µg/mLIC50 (µg/mL)Reference
4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene82.00 ± 0.0960.2[3]
2,4-dichloro-1-(prop-2-ynyloxy)benzene2,4-dichloro-1-(prop-2-ynyloxy)benzene81.07 ± 0.1064.92[3]
2,4-dibromo-1-(prop-2-ynyloxy)benzene2,4-dibromo-1-(prop-2-ynyloxy)benzene86.45 ± 0.0770.1[3]
2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene85.89 ± 0.0767.14[3]
1-nitro-4-(prop-2-ynyloxy)benzene1-nitro-4-(prop-2-ynyloxy)benzene65.8 ± 0.1863.7[3]

Expert Insights on Structure-Activity Relationships (SAR):

The urease inhibition data reveal that halogenated derivatives of (prop-2-ynyloxy)benzene are particularly effective.[3] Compounds with chloro and bromo substituents showed significant inhibitory activity. Interestingly, the presence of a methyl group in conjunction with a bromine atom also resulted in potent inhibition.[3] This suggests that a combination of electronic and steric factors contributes to the interaction of these compounds with the urease active site.

Conclusion

The (but-2-yn-1-yloxy)benzene scaffold represents a highly promising starting point for the development of novel therapeutic agents. The data presented in this guide demonstrates the potential of its derivatives across a spectrum of medicinal chemistry assays, including anticancer, antimicrobial, antioxidant, and enzyme inhibition screens. The synthetic tractability of the terminal alkyne allows for the creation of diverse chemical libraries, and the structure-activity relationships highlighted herein provide a rational basis for the design of more potent and selective compounds. Researchers and drug development professionals are encouraged to utilize the provided protocols and comparative data as a foundation for their own investigations into this versatile and promising chemical class.

References

  • Grienke, U., et al. (2021). Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells. Molecules, 26(6), 1567. [Link]

  • Bektas, H., et al. (2021). Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. Letters in Organic Chemistry, 18(5), 415-423. [Link]

  • Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115457. [Link]

  • Ratti, P., et al. (2023). In Vitro Antimicrobial, Antiglycolytic, and Antibiofilm Activities of Synthetic 1,4-Naphthoquinone Derivatives against Cariogenic Bacteria. Sains Malaysiana, 52(1), 199-210. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (But-2-yn-1-yloxy)benzene

This guide provides a detailed, procedural framework for the safe handling and disposal of (But-2-yn-1-yloxy)benzene (also known as 2-butynyl phenyl ether). As a compound featuring both an ether linkage and an acetylenic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, procedural framework for the safe handling and disposal of (But-2-yn-1-yloxy)benzene (also known as 2-butynyl phenyl ether). As a compound featuring both an ether linkage and an acetylenic group, it presents a unique combination of hazards that demand rigorous adherence to safety protocols. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring personnel protection and regulatory compliance.

Core Hazard Profile and Risk Assessment

A thorough understanding of the inherent risks of (But-2-yn-1-yloxy)benzene is fundamental to its safe management. The primary hazards stem from its ether functionality, which is prone to forming explosive peroxides, and its aryl group, which suggests potential health risks.

Key Hazards Overview

Hazard CategoryDescriptionMitigation Strategy
Peroxide Formation Like many ethers, (But-2-yn-1-yloxy)benzene can form shock-sensitive and potentially explosive peroxide crystals upon exposure to air and light, particularly during prolonged storage.[1][2]Date containers upon receipt and upon opening.[1] Regularly test for peroxides, especially in opened containers older than six months.[1] Store away from light and air in tightly sealed containers.[3]
Flammability Ethers are typically highly flammable liquids and vapors.[4] Vapors can form explosive mixtures with air and travel to distant ignition sources.[4][5]Handle only in a well-ventilated chemical fume hood, away from all ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment.[1][2]
Health Hazards The presence of a benzene ring suggests potential health risks. Benzene itself is a known carcinogen and mutagen that can cause organ damage through repeated exposure.[5][6][7] The complete molecule may cause skin, eye, and respiratory irritation.[8]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[8][9] Avoid inhalation of vapors by working in a fume hood.[1]
Reactivity Acetylenic compounds can be reactive, and ethers may react violently with strong oxidizers.[4][10]Store separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][11][12]

The most insidious of these risks is peroxide formation. This process occurs when the ether reacts with atmospheric oxygen in a free-radical chain reaction, often accelerated by light. The resulting hydroperoxides can concentrate and crystallize as the solvent evaporates, leaving behind a contact-explosive residue.[1] If crystals are ever observed in or around the container cap, do not move the container and contact your institution's Environmental Health & Safety (EHS) department immediately.[1]

Pre-Disposal Safety Protocols

Before waste is collected for disposal, it must be assessed and handled correctly. These steps are non-negotiable for ensuring safety.

Mandatory Personal Protective Equipment (PPE)

All handling of (But-2-yn-1-yloxy)benzene, whether in active use or for disposal, requires a stringent PPE protocol.[9]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and irritating vapors.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Polyvinyl Alcohol).[1]Prevents skin contact. No single glove material protects against all chemicals; consult the manufacturer's compatibility data.[9] Contaminated gloves must be changed immediately.[1]
Body Protection Flame-retardant laboratory coat.Protects against splashes and provides a barrier in case of a flash fire.[2]
Respiratory Not typically required when using a certified chemical fume hood.A fume hood provides primary respiratory protection by containing vapors.[1]
Protocol: Peroxide Detection

For any container of (But-2-yn-1-yloxy)benzene that has been opened or stored for more than six months, testing for peroxides is mandatory before disposal.[1]

Methodology:

  • Preparation : Conduct all work within a certified chemical fume hood.[1] Ensure the work area is clear of clutter and all ignition sources are removed.[2] Don all required PPE.

  • Materials : Obtain commercially available peroxide test strips (e.g., potassium iodide-starch paper).

  • Execution :

    • Carefully open the container.

    • Using forceps, dip the end of a test strip into the liquid. Do not release the strip into the container.

    • Remove the strip and compare the resulting color to the chart provided by the manufacturer.

  • Interpretation :

    • Negative Result (No significant color change) : The chemical can proceed to the standard disposal workflow.

    • Positive Result (Color change indicates peroxide presence) : The chemical must be treated as a high-hazard waste. Do not mix it with other waste streams. Contact your EHS department immediately for specialized disposal procedures.[1]

Step-by-Step Disposal Workflow

The proper disposal of (But-2-yn-1-yloxy)benzene is a multi-step process that must be followed precisely. It is classified as hazardous waste and must never be poured down the drain or disposed of in regular trash.[2][3][13]

Disposal Decision and Workflow Diagram

The following workflow provides a clear, logical path for the disposal process, from initial evaluation to final pickup.

G start Start: Prepare to Dispose of (But-2-yn-1-yloxy)benzene check_opened Has container been opened or stored > 6 months? start->check_opened test_peroxides Step 1: Test for Peroxides in a Fume Hood check_opened->test_peroxides Yes collect_waste Step 2: Collect Waste in a Designated Hazardous Waste Container check_opened->collect_waste No peroxides_present Peroxides Detected? test_peroxides->peroxides_present contact_ehs STOP! Do Not Move Container. Contact EHS Immediately. peroxides_present->contact_ehs Yes peroxides_present->collect_waste No label_container Step 3: Securely Cap and Label the Container collect_waste->label_container store_container Step 4: Store in a Designated Satellite Accumulation Area label_container->store_container request_pickup Step 5: Arrange for Pickup by EHS or Licensed Contractor store_container->request_pickup

Caption: Disposal workflow for (But-2-yn-1-yloxy)benzene.

Waste Collection and Segregation
  • Designate a Container : Use a clean, chemically compatible container, preferably glass or the original container, for waste accumulation.[14] The container must have a tightly sealing cap.[15]

  • Segregate Waste : (But-2-yn-1-yloxy)benzene waste is a non-halogenated organic solvent waste.[14] Do not mix it with incompatible waste streams such as acids, bases, oxidizers, or halogenated solvents.[12][15]

  • Transfer Waste : Carefully pour the waste into the designated container within a fume hood. Ground and bond the waste container and any receiving equipment to prevent the buildup of static electricity.[2][16]

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "(But-2-yn-1-yloxy)benzene".[10][15] Do not use abbreviations or chemical formulas.[14] The label should also indicate the associated hazards (e.g., "Flammable").

  • Storage : Keep the sealed hazardous waste container in a cool, dry, well-ventilated area designated as a satellite accumulation area.[9][15] It must be stored away from ignition sources and incompatible chemicals, and within secondary containment to prevent spills.[11][17]

  • Disposal : Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[2][18] This ensures compliance with "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA).

Emergency Procedures: Spill Management

Accidental spills must be handled immediately and safely. The response depends on the size of the spill.

  • Small Spills (<100 mL within a fume hood):

    • Ensure all ignition sources are removed.[2]

    • Wearing full PPE, contain the spill using a commercial sorbent pad or an inert material like sand (do not use combustible materials like sawdust).[3]

    • Carefully collect the absorbed material and contaminated cleaning supplies using non-sparking tools.[16]

    • Place the collected waste into a sealed, properly labeled container for disposal as hazardous waste.[2][3]

    • Do not allow cleanup materials to dry out, as this could concentrate peroxides.[4]

  • Large Spills (>100 mL or any spill outside a fume hood):

    • Alert all personnel in the immediate area and evacuate the laboratory.[4]

    • If safe to do so, turn off nearby ignition sources.[12]

    • Post a warning on the laboratory door to prevent entry.[4]

    • Contact your institution's emergency response team or EHS department immediately from a safe location.[1]

Regulatory and Compliance Framework

All procedures described in this guide are designed to comply with major regulatory standards in the United States.

  • Occupational Safety and Health Administration (OSHA) : The Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform and train employees on the hazards of chemicals in the workplace.[19][20][21] This includes proper labeling, access to Safety Data Sheets (SDSs), and training on safe handling and disposal procedures.[19][20]

  • Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to final disposal. Educational and research institutions are considered waste generators and must adhere to strict guidelines for waste identification, storage, labeling, and disposal through licensed facilities.[17]

By adhering to this comprehensive guide, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance in your laboratory.

References

  • Ethers | Health & Safety | Health and Safety Department. (n.d.). Retrieved from University of Bristol website: [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). Retrieved from Hazardous Waste Experts website: [Link]

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from OSHA.com website: [Link]

  • Diethyl Ether - Standard Operating Procedure. (2012, December 14). Retrieved from University of California, Santa Barbara, Environmental Health & Safety website: [Link]

  • Toney, J. (2022, October 5). OSHA Chemical Hazards And Communication. In StatPearls. Retrieved from National Center for Biotechnology Information website: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from MCF Environmental Services website: [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Retrieved from Centers for Disease Control and Prevention website: [Link]

  • OSHA Rules for Chemical Hazards. (2026, March 11). Retrieved from DuraLabel website: [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). Retrieved from A-Lined Handling Systems, Inc. website: [Link]

  • Advisory 7.3 - Chemical Waste Disposal. (2026, January 13). Retrieved from University of Cincinnati Environmental Health and Safety website: [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Retrieved from Columbia University Research website: [Link]

  • Hazardous Waste and Disposal. (n.d.). Retrieved from American Chemical Society website: [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). Retrieved from U.S. Environmental Protection Agency website: [Link]

  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. (n.d.). Retrieved from Jawaharlal Nehru Centre for Advanced Scientific Research website: [Link]

  • DISPOSAL OF LABORATORY WASTES IN LAB. PACKS. (1992, November). Retrieved from Georgia Environmental Protection Division website: [Link]

  • (But-3-yn-1-yloxy)benzene. (n.d.). Retrieved from PubChem, National Center for Biotechnology Information website: [Link]

  • Chemical Properties of Benzene, 2-butenyl- (CAS 1560-06-1). (n.d.). Retrieved from Cheméo website: [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Retrieved from University of Florida Environmental Health & Safety website: [Link]

  • Benzene - SAFETY DATA SHEET. (n.d.). Retrieved from YPF Quimica website: [Link]

  • Safety Data Sheet - Benzene. (2024, July 18). Retrieved from NOVA Chemicals website: [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Retrieved from Nipissing University website: [Link]

  • Safety Data Sheet - Benzene. (2017, December 12). Retrieved from Tesoro Refining & Marketing Co. website: [Link]

Sources

Handling

Personal protective equipment for handling (But-2-yn-1-yloxy)benzene

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling (But-2-yn-1-yloxy)benzene (CAS 13610-09-8), also known as phenyl 2-butynyl ether. This compound is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling (But-2-yn-1-yloxy)benzene (CAS 13610-09-8), also known as phenyl 2-butynyl ether. This compound is a highly valuable building block in click chemistry, Claisen rearrangements, and drug discovery. However, the dual presence of an ether linkage and a reactive alkyne moiety introduces specific logistical and safety challenges that require rigorous, self-validating protocols.

Mechanistic Hazard Profile & Causality

To implement effective Personal Protective Equipment (PPE) and handling protocols, researchers must first understand the chemical causality behind the compound's hazards:

  • Toxicity and Irritation (H302, H315, H319, H335): According to standardized Safety Data Sheets, (But-2-yn-1-yloxy)benzene is classified as causing acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation[1]. The lipophilic phenyl ring facilitates rapid dermal penetration, while the reactive alkyne can interact with cellular nucleophiles, leading to acute tissue irritation.

  • Peroxide Formation (The Ether Risk): The propargylic carbon (the -CH₂- group situated between the ether oxygen and the alkyne) is highly susceptible to radical hydrogen abstraction. Upon prolonged exposure to atmospheric oxygen and ambient light, this position can form explosive hydroperoxides.

  • Thermal and Chemical Instability: Alkynes can undergo highly exothermic polymerization if exposed to strong acids, bases, or transition metal contaminants. To maintain stability and prevent degradation, the compound must be strictly stored at 2-8°C.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for (But-2-yn-1-yloxy)benzene is not arbitrary; it is a calculated defense against its specific physicochemical properties. Below is the quantitative PPE matrix required for safe handling.

PPE CategorySpecificationQuantitative MetricCausality & Scientific Justification
Hand Protection Nitrile (Standard) or Viton (Prolonged)Thickness: 0.11 mm (Nitrile); Breakthrough: > 480 minEthers rapidly permeate latex. Nitrile provides adequate splash protection. Viton is required if handling the compound in conjunction with non-polar carrier solvents.
Eye Protection ANSI Z87.1 Chemical Splash GogglesImpact rating: D3 (Splash/Droplet)The compound is a Category 2 eye irritant (H319)[1]. Goggles prevent the capillary action of lipophilic liquids into the ocular mucosa. Safety glasses are insufficient.
Respiratory Fume Hood (Primary) / NIOSH P100 (Secondary)Face Velocity: 80–100 fpm (0.4–0.5 m/s)Mitigates Category 3 respiratory tract irritation (H335)[1]. The vapor pressure of the ether necessitates continuous negative pressure extraction.
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 CompliantOrganic ethers are inherently combustible. FR coats prevent catastrophic thermal injury in the event of alkyne polymerization or peroxide ignition.

Operational Workflow & Handling Protocol

Every operational step must function as a self-validating system —meaning the procedure inherently proves its own safety before the operator is allowed to proceed to the next step.

Step 1: Environmental Containment Verification

  • Action: Activate the chemical fume hood and measure the face velocity using a calibrated anemometer.

  • Validation: A reading between 80 and 100 fpm confirms adequate negative pressure. If the reading is <80 fpm, the containment system is invalid; do not retrieve the chemical.

Step 2: Thermal Equilibration

  • Action: Retrieve (But-2-yn-1-yloxy)benzene from 2-8°C storage. Place the sealed vial in a desiccator and allow it to warm to room temperature (approx. 20°C) for 30 minutes.

  • Validation: The absence of condensation on the exterior of the vial validates that it has reached room temperature, preventing atmospheric moisture from introducing reactive hydroxyl radicals into the ether when opened.

Step 3: Inert Atmosphere Dispensing

  • Action: Purge the reaction vessel with Argon or Nitrogen gas. Use a gas-tight syringe to transfer the required volume of the ether.

  • Validation: The maintenance of positive Argon pressure (indicated by a bubbler) validates that atmospheric oxygen is excluded, effectively halting the mechanism of peroxide formation during handling.

HandlingWorkflow A Storage Retrieval (2-8°C, Inert Atm) B Fume Hood Verification (Velocity 80-100 fpm) A->B C PPE Donning (Nitrile, Goggles, FR Coat) B->C D Dispensing under Argon (Prevent Peroxidation) C->D E Spill Detected? D->E F Absorbent Sand/Vermiculite (Ventilate Area) E->F Yes G Reaction Setup (Cross-Coupling/Click) E->G No

Fig 1. Operational workflow for the safe handling and dispensing of (But-2-yn-1-yloxy)benzene.

Disposal and Spill Management Plan

Because (But-2-yn-1-yloxy)benzene contains an ether linkage, standard organic waste disposal is insufficient. The waste must be actively screened for hydroperoxides before it is safe for transport or incineration.

Step 1: Hydroperoxide Quantification

  • Action: Dip a KI-starch indicator strip into the waste solution containing the residual ether.

  • Validation: Observe the color change against the reference scale. A deep blue/purple indicates >20 ppm peroxides, validating the need for immediate chemical neutralization. No color change validates safe progression to standard disposal.

Step 2: Chemical Neutralization (If >20 ppm Peroxides Detected)

  • Action: Slowly add a freshly prepared 10% (w/v) aqueous solution of Ferrous Sulfate (FeSO₄) to the waste mixture while stirring. The Fe²⁺ ions will reduce the hydroperoxides to harmless alcohols while being oxidized to Fe³⁺.

  • Validation: Re-test the solution with a new KI-starch strip. A reading of 0 ppm validates that the neutralization was successful.

Step 3: Segregation and Incineration

  • Action: Transfer the neutralized, peroxide-free waste into a clearly labeled "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

  • Validation: Ensure the pH of the waste stream is between 6 and 8 before sealing the container to prevent acid-catalyzed polymerization of residual alkynes during transit to the EPA-compliant incineration facility.

DisposalLogic T1 Post-Reaction Waste Segregation T2 Peroxide Testing (KI-Starch Strip) T1->T2 T3 Peroxide Level? T2->T3 T4 > 20 ppm (High Risk) T3->T4 High T5 < 20 ppm (Safe for Disposal) T3->T5 Low T6 Neutralize with Ferrous Sulfate (FeSO4) T4->T6 T7 Non-Halogenated Organic Waste Stream T5->T7 T6->T2 Retest T8 EPA-Compliant Incineration T7->T8

Fig 2. Logical decision matrix for peroxide testing and chemical waste disposal.

References

  • Safety Data Sheet - 13610-09-8 Source: AA Blocks URL:[Link]

Sources

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